SSTC3
Description
Properties
CAS No. |
242422-09-8 |
|---|---|
Molecular Formula |
C23H17F3N4O3S2 |
Molecular Weight |
518.53 |
IUPAC Name |
4-(N-Methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide |
InChI |
InChI=1S/C23H17F3N4O3S2/c1-30(17-9-7-16(8-10-17)23(24,25)26)35(32,33)18-11-5-15(6-12-18)21(31)29-22-28-20(14-34-22)19-4-2-3-13-27-19/h2-14H,1H3,(H,28,29,31) |
InChI Key |
HSFAATUFWDDUGW-UHFFFAOYSA-N |
SMILES |
O=C(NC1=NC(C2=NC=CC=C2)=CS1)C3=CC=C(S(=O)(N(C)C4=CC=C(C(F)(F)F)C=C4)=O)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SSTC-3; SSTC 3; SSTC3 |
Origin of Product |
United States |
Foundational & Exploratory
SSTC3 Mechanism of Action in Wnt Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The canonical Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, most notably colorectal cancer (CRC). Despite its significance as a therapeutic target, the development of effective Wnt inhibitors has been challenging due to on-target toxicities in normal tissues. This technical guide provides a comprehensive overview of the mechanism of action of SSTC3, a novel small-molecule activator of Casein Kinase 1α (CK1α) that potently and selectively inhibits Wnt signaling. We will delve into its molecular interactions, present quantitative data on its efficacy, provide detailed experimental protocols for its characterization, and visualize key pathways and workflows.
The Wnt Signaling Pathway: A Brief Overview
The canonical Wnt signaling pathway is centered around the regulation of the transcriptional co-activator β-catenin. In the absence of a Wnt ligand, a cytoplasmic "destruction complex," composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic and nuclear levels of β-catenin low.
Upon Wnt ligand binding to its receptors, Frizzled (FZD) and LRP5/6, the destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of Wnt target genes, which promote cell proliferation and survival.
This compound: A Potent Activator of CK1α
This compound is a preclinical small-molecule compound that has demonstrated significant promise as a Wnt pathway inhibitor. Unlike many other Wnt inhibitors that target upstream components, this compound acts by allosterically activating CK1α, a key component of the β-catenin destruction complex.
Mechanism of Action
The primary mechanism of action of this compound is the enhancement of CK1α's kinase activity. By binding to a site on CK1α distinct from the active site, this compound induces a conformational change that increases the enzyme's catalytic efficiency. This allosteric activation of CK1α potentiates the function of the β-catenin destruction complex, leading to more efficient phosphorylation and degradation of β-catenin, even in the presence of oncogenic mutations in upstream components like APC or β-catenin itself. The resulting decrease in nuclear β-catenin levels leads to the downregulation of Wnt target gene expression and subsequent inhibition of cancer cell growth.[1][2]
Furthermore, evidence suggests that the activation of CK1α by compounds like pyrvinium, which shares a similar mechanism with this compound, can also promote the degradation of Pygopus, a nuclear co-activator required for β-catenin-mediated transcription.
A crucial aspect of this compound's therapeutic potential lies in the differential abundance of its target, CK1α, in cancerous versus healthy tissues. Wnt-driven tumors often exhibit lower levels of CK1α compared to normal gastrointestinal tissue. This differential expression may provide a therapeutic window, allowing for selective targeting of tumor cells with a reduced risk of toxicity to normal cells.[2][3]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/System | Reference |
| EC50 (Wnt Reporter Assay) | 30 nM | 293T cells | [4] |
| Kd (Binding to CK1α) | 32 nM | Recombinant CK1α | [4][5] |
| EC50 (Apc mutant organoids) | 70 - 150 nM | Murine Apc mutant organoids | [2] |
| EC50 (Wild-type organoids) | 2.9 µM | Murine wild-type organoids | [2] |
Table 1: In Vitro Potency and Binding Affinity of this compound. This table highlights the nanomolar potency of this compound in inhibiting Wnt signaling and its high-affinity binding to its target, CK1α. The significant difference in EC50 between mutant and wild-type organoids underscores its selectivity for Wnt-addicted cells.
| Animal Model | Dosing Regimen | Outcome | Reference |
| CD-1 mice with CRC xenografts | 25 mg/kg, i.p. daily | Suppression of tumor growth | [5] |
| ApcMin mice | 10 mg/kg, i.p. daily for 1 month | Inhibition of Apc mutation-driven tumor growth | [5] |
| Patient-derived metastatic CRC xenograft | Not specified | Attenuation of tumor growth | [2][3] |
Table 2: In Vivo Efficacy of this compound. This table summarizes the preclinical in vivo efficacy of this compound in various mouse models of colorectal cancer, demonstrating its ability to inhibit tumor growth.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Canonical Wnt Signaling Pathway.
Caption: this compound Mechanism of Action.
Caption: Wnt Reporter Assay Workflow.
Caption: Co-Immunoprecipitation Workflow.
Caption: Patient-Derived Xenograft Workflow.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the mechanism of action of this compound.
Wnt Reporter Gene Assay
This assay is used to quantify the activity of the canonical Wnt signaling pathway.
Materials:
-
HEK293T or other suitable cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TCF/LEF-Firefly luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed 2 x 10^4 HEK293T cells per well in a 96-well white, clear-bottom plate. Allow cells to adhere overnight.
-
Transfection: Co-transfect cells with 100 ng of TOPFlash reporter plasmid and 10 ng of pRL-TK control plasmid per well using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: 24 hours post-transfection, replace the media with fresh media containing the desired concentrations of this compound and/or Wnt3a. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Aspirate the media and lyse the cells by adding 20 µL of 1X Passive Lysis Buffer per well. Incubate for 15 minutes at room temperature on an orbital shaker.
-
Luminometry: Measure Firefly and Renilla luciferase activities sequentially in a luminometer according to the Dual-Luciferase Reporter Assay System protocol.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50.
Co-Immunoprecipitation for Protein-Protein Interaction Analysis
This protocol is used to determine if this compound treatment affects the interaction between CK1α and other components of the destruction complex.
Materials:
-
Colorectal cancer cell line (e.g., SW480)
-
This compound
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Primary antibody against CK1α (for immunoprecipitation)
-
Primary antibodies against Axin, APC, GSK3β, and β-catenin (for Western blotting)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting reagents
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle for the desired time. Wash cells with ice-cold PBS and lyse with Co-IP lysis buffer.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-CK1α antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the proteins of interest (Axin, APC, GSK3β, β-catenin, and CK1α as a control).
Generation of Patient-Derived Colorectal Cancer Xenografts (PDXs)
This protocol describes the establishment of PDX models to evaluate the in vivo efficacy of this compound.[3][6]
Materials:
-
Freshly resected human colorectal tumor tissue
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
DMEM with 10% FBS and antibiotics
-
Matrigel (optional)
-
Surgical tools
-
This compound formulation for in vivo administration
Protocol:
-
Tissue Processing: Obtain fresh tumor tissue from surgery under sterile conditions. Place the tissue in cold DMEM and transport it to the lab immediately.
-
Implantation: Mince the tumor tissue into small fragments (2-3 mm³). Anesthetize the mice and subcutaneously implant one tumor fragment, optionally mixed with Matrigel, into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth by caliper measurements at least twice a week.
-
Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor. The tumor can then be re-implanted into new mice for expansion.
-
Drug Treatment: Once tumors in a cohort of mice reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound or vehicle according to the desired dosing schedule.
-
Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study, harvest the tumors for further analysis (e.g., histology, immunohistochemistry, Western blotting).
In Vitro Kinase Assay for CK1α Activity
This assay directly measures the effect of this compound on the kinase activity of CK1α.
Materials:
-
Recombinant human CK1α
-
CK1α substrate (e.g., a specific peptide or β-casein)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound
-
Scintillation counter or luminometer
Protocol:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the CK1α substrate, and the desired concentration of this compound.
-
Enzyme Addition: Add recombinant CK1α to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (either radiolabeled or unlabeled, depending on the detection method).
-
Incubation: Incubate the reaction at 30°C for a specified period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Detection:
-
Radiometric Assay: Quantify the incorporation of ³²P into the substrate using a scintillation counter.
-
ADP-Glo™ Assay: Measure the amount of ADP produced, which corresponds to kinase activity, using a luminometer.
-
-
Data Analysis: Plot the kinase activity against the concentration of this compound to determine the fold activation.
Conclusion
This compound represents a promising therapeutic strategy for the treatment of Wnt-driven cancers. Its mechanism of action, through the allosteric activation of CK1α, provides a novel approach to inhibiting the Wnt signaling pathway. The quantitative data demonstrate its high potency and selectivity, and its in vivo efficacy in preclinical models is encouraging. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this compound and other CK1α activators. The differential expression of CK1α in tumors suggests a potential for a wide therapeutic window, a significant advantage over many existing Wnt pathway inhibitors. Further research into the precise binding site and the full range of downstream effects of this compound will be crucial for its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt Reporter Activity Assay [bio-protocol.org]
- 3. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 4. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Establishment of a Patient-Derived Xenograft Model of Colorectal Cancer in CIEA NOG Mice and Exploring Smartfish Liquid Diet as a Source of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
SSTC3: A Potent Activator of Casein Kinase 1α for Targeted Inhibition of Wnt Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Constitutive activation of the Wnt/β-catenin signaling pathway is a primary driver in the pathogenesis of numerous cancers, most notably colorectal cancer (CRC). Despite its significance as a therapeutic target, the development of effective Wnt pathway inhibitors has been hampered by challenges related to specificity and on-target toxicity. This technical guide provides a comprehensive overview of SSTC3, a novel small molecule activator of Casein Kinase 1α (CK1α), a critical negative regulator of the Wnt cascade. We will delve into the mechanism of action of this compound, its quantitative biochemical and cellular activities, detailed experimental protocols for its characterization, and its preclinical efficacy in cancer models. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the Wnt pathway through CK1α activation.
Introduction
The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its aberrant activation, often initiated by mutations in components of the β-catenin destruction complex such as Adenomatous Polyposis Coli (APC) or β-catenin itself, leads to the nuclear accumulation of β-catenin and subsequent transcription of oncogenic target genes.[1][2] Casein Kinase 1α (CK1α) is a serine/threonine kinase and an essential component of the β-catenin destruction complex, which also includes Axin, APC, and Glycogen Synthase Kinase 3β (GSK3β).[3][4][5][6] CK1α-mediated phosphorylation of β-catenin primes it for subsequent phosphorylation by GSK3β, leading to its ubiquitination and proteasomal degradation.[2][3][4]
Pharmacological activation of CK1α presents a promising therapeutic strategy to counteract aberrant Wnt signaling. This compound has emerged as a potent and selective small molecule activator of CK1α, demonstrating significant preclinical activity in Wnt-dependent cancers.[4][7][8] This guide will provide a detailed examination of the scientific data and methodologies related to the characterization of this compound.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) for CK1α | 32 nM | Dissociation constant for the binding of this compound to purified recombinant CK1α, determined by surface plasmon resonance (SPR). | [4][7][8] |
| Wnt Signaling Inhibition (EC50) | 30 nM | Half-maximal effective concentration for the inhibition of a Wnt-driven reporter gene in a cell-based assay. | [4][7][8] |
Table 2: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Cell Line | Genotype | EC50 (Viability) | EC50 (Colony Formation) | Description | Reference |
| HT29 | APC mutant | 132 nM | 168 nM | Wnt-dependent colorectal cancer cell line. | [4] |
| SW403 | APC mutant | 63 nM | 61 nM | Wnt-dependent colorectal cancer cell line. | [4] |
| HCT116 | β-catenin mutant | 123 nM | 80 nM | Wnt-dependent colorectal cancer cell line. | [4] |
| RKO | Wnt-independent | 3.1 µM | Not Reported | Wnt-independent colorectal cancer cell line, used as a negative control. | [4] |
Table 3: In Vivo Efficacy of this compound in Mouse Models of Colorectal Cancer
| Animal Model | This compound Dosage and Administration | Outcome | Reference |
| CD-1 mice with HCT116 xenografts | 25 mg/kg, intraperitoneal (IP), once daily for 8-12 days | Suppressed tumor growth. | [3] |
| Apcmin mice | 10 mg/kg, IP, once daily for 1 month | Inhibited the growth of Apc mutation-driven tumors. | [3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the Wnt/β-catenin signaling pathway and a typical experimental workflow for the characterization of a small molecule activator of CK1α like this compound.
References
- 1. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]
- 2. Wnt signalling induces accumulation of phosphorylated β-catenin in two distinct cytosolic complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The ß-catenin destruction complex | The WNT Homepage [wnt.stanford.edu]
- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 7. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. pubcompare.ai [pubcompare.ai]
Technical Whitepaper: SSTC3 Target Engagement with Casein Kinase 1α (CK1α)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical overview of the target engagement of the small molecule SSTC3 with its direct target, Casein Kinase 1α (CK1α). This compound is a potent activator of CK1α, leading to the inhibition of the Wnt signaling pathway, a critical pathway in both development and disease, particularly in colorectal cancer (CRC). This guide details the mechanism of action, quantitative binding and efficacy data, and the experimental protocols used to characterize this interaction. The information presented is intended to provide researchers with the necessary details to understand and potentially replicate key findings related to this compound and its engagement with CK1α.
Introduction
The Wnt signaling pathway is a fundamentally important cellular signaling cascade that plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is a hallmark of numerous cancers, most notably colorectal cancer, where mutations in components of the pathway, such as Adenomatous Polyposis Coli (APC), lead to constitutive activation.[1][2] Casein Kinase 1α (CK1α) is a key negative regulator of the Wnt pathway.[2] It phosphorylates β-catenin, marking it for proteasomal degradation and thereby preventing its accumulation and translocation to the nucleus where it would otherwise activate target gene expression.[3]
This compound has been identified as a novel small-molecule activator of CK1α.[1][4] By enhancing the kinase activity of CK1α, this compound effectively suppresses Wnt signaling, presenting a promising therapeutic strategy for Wnt-driven cancers.[4][5] This document will explore the specifics of this compound's interaction with CK1α, presenting the quantitative data that underscores its potency and the detailed methodologies used to elucidate its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data for the interaction of this compound with CK1α and its downstream effects.
Table 1: Binding Affinity and In Vitro Efficacy of this compound
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) | 32 nM | Dissociation constant for the binding of this compound to purified recombinant CK1α, determined by Surface Plasmon Resonance (SPR). | [4][6] |
| Wnt Signaling Inhibition (EC50) | 30 nM | Half-maximal effective concentration for the inhibition of Wnt signaling in a TOPflash WNT reporter assay in 293T cells. | [4][6] |
| Cell Viability (EC50) | Half-maximal effective concentration for the reduction of cell viability in colorectal cancer cell lines after 5 days of treatment. | [4] | |
| SW403 (APC mutant) | 63 nM | [4] | |
| HCT116 (β-catenin mutant) | 123 nM | [4] | |
| HT29 (APC mutant) | 132 nM | [4] | |
| RKO (Wnt-independent) | 3.1 µM | [4] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Value | Animal Model | Dosing Regimen | Description | Reference |
| Tumor Growth Inhibition | Significant | Apcmin mice | 10 mg/kg, IP, once daily for 1 month | Inhibition of Apc mutation-driven tumor growth. | [6] |
| Tumor Growth Inhibition | Significant | CD-1 mice with HCT116 xenografts | 25 mg/kg, IP, once daily for 8-12 days | Suppression of colorectal carcinoma growth. | [6] |
| Maximum Concentration (Cmax) | 7.5 µM (3910 ng/ml) | CD-1 mice | Single dose | Peak plasma concentration of this compound. | [4] |
| Area Under the Curve (AUC0–24) | 29,300 ng·h/ml | CD-1 mice | Single dose | Total drug exposure over 24 hours. | [4] |
| Sustained Concentration | >250 nM for >24 hours | CD-1 mice | Single dose | Plasma concentration remains above a therapeutically relevant level for over 24 hours. | [4] |
Signaling Pathway and Mechanism of Action
This compound acts as a direct activator of CK1α. In the canonical Wnt signaling pathway, in the absence of a Wnt ligand, CK1α is part of a "destruction complex" that includes Axin, APC, and GSK3β. This complex facilitates the sequential phosphorylation of β-catenin, leading to its ubiquitination and subsequent degradation by the proteasome. When Wnt ligands bind to their receptors, this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes.
This compound enhances the kinase activity of CK1α, thereby promoting the phosphorylation and degradation of β-catenin even in the presence of oncogenic mutations that would otherwise stabilize it. This leads to a reduction in nuclear β-catenin and the downregulation of Wnt target gene expression, ultimately inhibiting the proliferation of Wnt-dependent cancer cells.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the target engagement of this compound with CK1α.
Surface Plasmon Resonance (SPR) for Binding Affinity
This assay quantitatively measures the binding affinity between this compound and CK1α.[4]
Experimental Workflow:
Protocol:
-
Instrumentation: Biacore T200 evaluation software (GE Healthcare).
-
Sensor Chip: CM5 sensor chip.
-
Immobilization: A linker-modified version of this compound is covalently immobilized to the surface of a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell is prepared by activation and deactivation of the surface without ligand immobilization.
-
Running Buffer: 50 mM Tris (pH 7.5), 150 mM NaCl, 1 mM EDTA, and 5% DMSO.
-
Analyte Injection: Different concentrations of purified recombinant CK1α (Thermo Fisher Scientific) in running buffer are injected over the sensor chip surface for 60 seconds at a flow rate of 30 µl/ml.
-
Regeneration: The sensor chip surface is regenerated between injections with a 30-second pulse of Gly-HCl (pH 2.0) followed by a 30-second pulse of 50% DMSO.
-
Data Analysis: The resulting sensorgrams are analyzed using Biacore T200 evaluation software. The data are fitted to a 1:1 binding model to determine the association (kon), dissociation (koff), and equilibrium dissociation constant (Kd).
Wnt/β-catenin Reporter Assay
This cell-based assay measures the effect of this compound on Wnt signaling activity.[4]
Experimental Workflow:
Protocol:
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells.
-
Plasmids: TOPflash (containing TCF/LEF binding sites upstream of a luciferase reporter gene) and a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
Procedure: a. Seed 293T cells in a 96-well plate. b. Transfect cells with TOPflash and Renilla luciferase plasmids using a suitable transfection reagent. c. After transfection, add WNT3A-conditioned media to the cells to activate the Wnt signaling pathway. d. Immediately after adding WNT3A, treat the cells with a serial dilution of this compound or vehicle control (DMSO). e. Incubate the plate for 24 hours at 37°C in a CO2 incubator. f. Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vitro Kinase Assay
This assay is designed to directly measure the effect of this compound on the kinase activity of CK1α. While the exact protocol used in the primary literature for this compound is not detailed, a representative protocol is provided below.
Protocol:
-
Components:
-
Recombinant human CK1α enzyme.
-
A known CK1α substrate (e.g., a synthetic peptide with a CK1α phosphorylation motif or a protein substrate like β-casein).
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).
-
ATP (radiolabeled [γ-32P]ATP or unlabeled ATP for detection with ADP-Glo™).
-
This compound at various concentrations.
-
-
Procedure (using ADP-Glo™ as an example): a. In a 384-well plate, add 1 µl of this compound at various concentrations or vehicle control (DMSO). b. Add 2 µl of CK1α enzyme in kinase buffer. c. Add 2 µl of a mix of the CK1α substrate and ATP in kinase buffer to initiate the reaction. d. Incubate at room temperature for 60 minutes. e. Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. f. Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature. g. Measure luminescence using a plate reader.
-
Data Analysis: An increase in luminescence corresponds to an increase in ADP production and therefore an increase in CK1α activity. Plot the luminescent signal against the this compound concentration to determine the extent of activation.
Small Molecule Pull-Down Assay
This assay is used to demonstrate the direct interaction between this compound and cellular CK1α.[4]
Protocol:
-
Preparation of Affinity Beads: a. this compound, or a derivative with a linker, is covalently coupled to agarose beads (e.g., NHS-activated Sepharose beads). b. Control beads are prepared by blocking the reactive groups without coupling this compound.
-
Cell Lysis: a. Culture cells (e.g., SW403) and harvest them. b. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. c. Clarify the lysate by centrifugation to remove cellular debris.
-
Pull-Down: a. Incubate the clarified cell lysate with the this compound-coupled beads and control beads for several hours at 4°C with gentle rotation. b. For competition experiments, the lysate can be pre-incubated with an excess of free, uncoupled this compound or another CK1α ligand like pyrvinium before adding the beads.
-
Washing and Elution: a. Wash the beads several times with lysis buffer to remove non-specifically bound proteins. b. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Perform a Western blot using an antibody specific for CK1α to detect its presence in the pull-down fraction.
Conclusion
This compound represents a promising therapeutic agent that targets the Wnt signaling pathway through a novel mechanism: the activation of a key negative regulator, CK1α. The quantitative data clearly demonstrate its high potency in binding to CK1α and inhibiting Wnt signaling at the cellular level, which translates to effective tumor growth inhibition in vivo. The detailed experimental protocols provided in this whitepaper offer a guide for researchers to further investigate the therapeutic potential of CK1α activators. The unique mechanism of action of this compound, coupled with its favorable pharmacokinetic profile, underscores the potential of this class of compounds in the development of new treatments for Wnt-driven malignancies.
References
An In-depth Technical Guide on the SSTC3-Mediated Inhibition of β-Catenin Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and cell fate determination. Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer (CRC), where mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin itself lead to constitutive signaling. A key event in the canonical Wnt pathway is the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of oncogenes.
In the absence of a Wnt signal, the concentration of cytoplasmic β-catenin is kept low through a process of sequential phosphorylation and subsequent proteasomal degradation. This process is orchestrated by a multi-protein "destruction complex" comprising APC, Axin, Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β). CK1α initiates the phosphorylation cascade by modifying β-catenin at Serine 45 (Ser45)[1][2][3]. This "priming" phosphorylation is a prerequisite for the subsequent phosphorylation of β-catenin by GSK3β at Threonine 41 (Thr41), Serine 37 (Ser37), and Serine 33 (Ser33)[1][3]. Phosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and degradation by the proteasome[4][5].
SSTC3 has been identified as a potent, novel small-molecule activator of CK1α[6]. By enhancing the catalytic activity of CK1α, this compound effectively promotes the initial, rate-limiting step of β-catenin phosphorylation, thereby inhibiting the Wnt signaling pathway and suppressing the growth of Wnt-dependent cancers[7]. This document provides a detailed technical overview of the mechanism of this compound, quantitative data on its activity, and protocols for key experimental validations.
Mechanism of Action: this compound as a CK1α Activator
This compound's primary mechanism of inhibiting β-catenin signaling is through the direct activation of CK1α[6]. This enhanced CK1α activity leads to an increase in the phosphorylation of its substrate, β-catenin, at Ser45.
The key steps are as follows:
-
Direct Binding and Activation: this compound directly binds to CK1α, enhancing its kinase activity.
-
Enhanced Priming Phosphorylation: The activated CK1α more efficiently phosphorylates β-catenin at Ser45. This is the crucial initiating event in the β-catenin degradation cascade.
-
Sequential Phosphorylation by GSK3β: The Ser45-phosphorylated β-catenin is now a primed substrate for GSK3β, which proceeds to phosphorylate it at Thr41, Ser37, and Ser33[1][3].
-
Ubiquitination and Proteasomal Degradation: The fully phosphorylated β-catenin is recognized by β-TrCP, ubiquitinated, and targeted for degradation by the proteasome, thus reducing the cytoplasmic and nuclear pools of β-catenin[4][5].
-
Inhibition of Wnt Target Gene Expression: With reduced nuclear β-catenin, the transcription of Wnt target genes is suppressed, leading to an anti-proliferative effect in Wnt-driven cancer cells.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound.
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) | 32 nM | Dissociation constant for the binding of this compound to purified recombinant CK1α. | [6] |
| Wnt Signaling Inhibition (EC50) | 30 nM | Half-maximal effective concentration for the inhibition of a Wnt-driven reporter gene. | [6] |
Table 1: this compound Potency and Binding Affinity
| Cell Line | Cancer Type | Driving Mutation | EC50 for Viability Decrease | Reference |
| HT29 | Colorectal Carcinoma | APC | 132 nM | |
| SW403 | Colorectal Carcinoma | APC | 63 nM | |
| HCT116 | Colorectal Carcinoma | CTNNB1 (β-catenin) | 123 nM |
Table 2: Efficacy of this compound in Wnt-Dependent Colorectal Cancer Cell Lines
Mandatory Visualizations
Caption: this compound activates CK1α, enhancing β-catenin phosphorylation and subsequent degradation.
Caption: Workflow for in vitro kinase assay to measure this compound-mediated CK1α activity.
Caption: Workflow for immunoblotting to detect β-catenin phosphorylation at Ser45.
Experimental Protocols
In Vitro CK1α Kinase Assay
This protocol is designed to quantitatively measure the effect of this compound on the kinase activity of CK1α using recombinant β-catenin as a substrate.
Materials:
-
Recombinant human CK1α protein
-
Recombinant human β-catenin protein
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]-ATP
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager screen and scanner
Procedure:
-
Prepare a master mix containing kinase reaction buffer, recombinant β-catenin, and recombinant CK1α.
-
Aliquot the master mix into separate reaction tubes.
-
Add this compound (e.g., to a final concentration of 100 nM) or an equivalent volume of vehicle (DMSO) to the respective tubes.
-
Pre-incubate the reactions for 10 minutes at room temperature to allow for this compound to bind to CK1α.
-
Initiate the kinase reaction by adding [γ-32P]-ATP.
-
Incubate the reactions at 30°C for varying time points (e.g., 0.5, 1, and 3 minutes).
-
Stop the reaction at each time point by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen.
-
Scan the screen and quantify the amount of 32P incorporated into the β-catenin band using appropriate software.
Co-Immunoprecipitation of this compound-bound CK1α
This protocol aims to demonstrate the physical interaction between this compound and CK1α in a cellular context.
Materials:
-
This compound-coupled agarose beads
-
Control agarose beads
-
293T cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Primary antibody against CK1α
-
Secondary HRP-conjugated antibody
-
SDS-PAGE and immunoblotting reagents
Procedure:
-
Lyse 293T cells using an appropriate lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with control agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with this compound-coupled agarose beads or control beads overnight at 4°C with gentle rotation.
-
(Optional competition assay) In a parallel sample, add free this compound or a competitor compound (e.g., pyrvinium) to the lysate before adding the this compound-coupled beads to demonstrate the specificity of the interaction.
-
Wash the beads 3-5 times with cold wash buffer to remove non-specific binders.
-
Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.
-
Analyze the eluates by SDS-PAGE and immunoblotting using an antibody specific for CK1α.
Immunoblotting for Phospho-β-catenin (Ser45)
This protocol is used to assess the effect of this compound on the phosphorylation status of endogenous β-catenin in a cellular context.
Materials:
-
SW403 colorectal cancer cells (or other Wnt-dependent cell line)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-β-catenin (Ser45), anti-total-β-catenin, anti-GAPDH (loading control)
-
Secondary HRP-conjugated antibodies
-
SDS-PAGE and immunoblotting reagents
-
Chemiluminescence detection substrate
Procedure:
-
Plate SW403 cells and allow them to adhere and grow to approximately 70-80% confluency.
-
Treat the cells with this compound (e.g., 100 nM) or vehicle for a short duration (e.g., 15 minutes).
-
Wash the cells with ice-cold PBS and lyse them directly on the plate with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-β-catenin (Ser45) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Perform chemiluminescent detection.
-
Strip the membrane and re-probe with antibodies for total β-catenin and a loading control (e.g., GAPDH) to ensure equal protein loading and to normalize the phospho-signal.
-
Quantify the band intensities to determine the relative increase in Ser45 phosphorylation upon this compound treatment.
Conclusion
This compound represents a promising therapeutic agent for Wnt-driven cancers. Its mechanism of action, the activation of CK1α, targets a key regulatory node in the β-catenin destruction pathway. By enhancing the priming phosphorylation of β-catenin at Serine 45, this compound effectively promotes its degradation, leading to the inhibition of oncogenic Wnt signaling. The quantitative data demonstrates its high potency, and the provided experimental protocols offer a framework for researchers to further investigate its cellular and molecular effects. This targeted approach may provide a valuable strategy for the treatment of colorectal and other cancers characterized by aberrant Wnt pathway activation.
References
- 1. researchgate.net [researchgate.net]
- 2. β-Catenin Phosphorylated at Serine 45 Is Spatially Uncoupled from β-Catenin Phosphorylated in the GSK3 Domain: Implications for Signaling | PLOS One [journals.plos.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. medkoo.com [medkoo.com]
- 5. oncotarget.com [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. columbia.edu [columbia.edu]
SSTC3: A Novel CK1α Activator Targeting the Sonic Hedgehog Pathway Downstream of SMO for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Sonic Hedgehog (SHH) signaling pathway plays a critical role in embryonic development and tissue homeostasis. However, its aberrant reactivation in adults is a key driver in the initiation and progression of various cancers, including medulloblastoma and basal cell carcinoma. Clinical resistance to smoothened (SMO) inhibitors, a major class of SHH pathway antagonists, presents a significant therapeutic challenge. This technical guide details the role and mechanism of SSTC3, a novel, brain-penetrant small-molecule activator of Casein Kinase 1 Alpha (CK1α), which inhibits the SHH pathway downstream of SMO. By targeting the GLI family of transcription factors, this compound offers a promising strategy to overcome SMO inhibitor resistance. This document provides an in-depth overview of this compound's mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual representations of the signaling pathway and experimental workflows.
Introduction to the Sonic Hedgehog Pathway
The SHH signaling pathway is a highly conserved signal transduction cascade essential for embryonic patterning and cell proliferation. In the absence of the SHH ligand, the transmembrane receptor Patched (PTCH1) inhibits the G protein-coupled receptor, Smoothened (SMO).[1] This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Upon binding of SHH to PTCH1, the inhibition on SMO is relieved, leading to the activation and nuclear translocation of GLI transcription factors, which in turn regulate the expression of SHH target genes that promote cell growth and survival.[1][2] Dysregulation of this pathway, often through mutations in pathway components like PTCH1, SMO, or SUFU (Suppressor of Fused), leads to uncontrolled cell proliferation and tumorigenesis.[3]
The primary cilium, a microtubule-based organelle, serves as a crucial signaling hub for the SHH pathway.[4][5] Key pathway components, including PTCH1, SMO, and the GLI processing machinery, are localized to the primary cilium, where the core signaling events occur.[5]
This compound: A CK1α Activator Targeting GLI Transcription Factors
This compound is a novel, second-generation small-molecule activator of Casein Kinase 1 Alpha (CK1α).[6][7] CK1α is a serine/threonine kinase that plays a critical role in negatively regulating the SHH pathway by promoting the phosphorylation and subsequent proteasomal degradation of GLI1 and GLI2 transcription factors.[6]
Mechanism of Action
This compound exerts its inhibitory effect on the SHH pathway through the following mechanism:
-
CK1α Activation: this compound directly binds to and activates CK1α.
-
GLI Phosphorylation: Activated CK1α phosphorylates GLI1 and GLI2.
-
GLI Degradation: Phosphorylation marks GLI1 and GLI2 for ubiquitination and proteasomal degradation.
-
Inhibition of SHH Target Gene Expression: The reduction in GLI protein levels leads to a decrease in the transcription of SHH target genes, such as GLI1 and PTCH1, thereby inhibiting SHH-driven cell proliferation.[6]
Crucially, this compound acts downstream of SMO, making it effective in cancer models with mutations in SMO that confer resistance to conventional SMO inhibitors like vismodegib.[6][8]
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting the SHH pathway and reducing cancer cell viability.
Table 1: In Vitro Efficacy of this compound on Medulloblastoma Cell Viability
| Cell Line/Model | Assay Type | This compound Concentration | Effect | Reference |
| PTCH1+/- Medulloblastoma Spheres | MTT Assay | 100 nM | ~20% reduction in viability | [8] |
| PTCH1+/- Medulloblastoma Spheres | MTT Assay | 400 nM | ~50% reduction in viability | [8] |
| PTCH1+/- Medulloblastoma Spheres | MTT Assay | 2000 nM | ~80% reduction in viability | [8] |
| ND2:SMOA1 Granular Precursor Cells | BrdU Incorporation | 100 nM | ~40% reduction in proliferation | [8] |
| ND2:SMOA1 Granular Precursor Cells | BrdU Incorporation | 1000 nM | ~70% reduction in proliferation | [8] |
Table 2: Effect of this compound on SHH Target Gene and Protein Expression
| Cell Line/Model | Treatment | Target | Method | Fold Change/Effect | Reference |
| PTCH1+/- Medulloblastoma Spheres | 400 nM this compound (24h) | Gli1 mRNA | qRT-PCR | ~0.4-fold of vehicle | [8] |
| PTCH1+/- Medulloblastoma Spheres | 400 nM this compound (24h) | Ptch1 mRNA | qRT-PCR | ~0.6-fold of vehicle | [8] |
| PTCH1+/- Medulloblastoma Spheres | 400 nM this compound (24h) | GLI1 Protein | Immunoblot | Significant reduction | [8] |
| PTCH1+/- Medulloblastoma Spheres | 400 nM this compound (24h) | GLI2 Protein | Immunoblot | Significant reduction | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in the SHH pathway.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the viability of medulloblastoma cells.
Materials:
-
Medulloblastoma cell lines (e.g., DAOY, D283 Med) or primary tumor-derived spheres
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. For sphere cultures, dissociate spheres into a single-cell suspension before seeding.
-
Treatment: After 24 hours of incubation (37°C, 5% CO₂), treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure the effect of this compound on the mRNA expression of SHH target genes GLI1 and PTCH1.
Materials:
-
Treated and untreated medulloblastoma cells
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
RNase-free water
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Lyse cells with TRIzol and extract total RNA following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
GLI-Luciferase Reporter Assay
This assay measures the transcriptional activity of GLI in response to this compound treatment.
Materials:
-
HEK293T or NIH/3T3 cells
-
GLI-responsive luciferase reporter plasmid (e.g., 8xGli-luc)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the GLI-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Treatment: After 24 hours, treat the cells with this compound or vehicle control. SHH-conditioned medium or a SMO agonist (e.g., SAG) can be used to activate the pathway.
-
Cell Lysis: After 24-48 hours of treatment, lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Co-Immunoprecipitation (Co-IP)
This protocol is used to investigate the interaction between SUFU and GLI proteins and how it might be affected by this compound-mediated CK1α activation.
Materials:
-
Treated and untreated medulloblastoma cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against SUFU or GLI1/2
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Bead Binding: Add protein A/G beads and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the interacting partners (e.g., blot for GLI1/2 after IP with a SUFU antibody).
Visualizing the Role of this compound in the SHH Pathway
The following diagrams, generated using the DOT language, illustrate the SHH signaling pathway, the mechanism of this compound action, and a typical experimental workflow.
Caption: SHH pathway and this compound mechanism of action.
Caption: Preclinical experimental workflow for this compound.
Caption: Logical flow of this compound's anti-tumor effect.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of SHH-driven cancers, particularly those that have developed resistance to SMO inhibitors. Its ability to activate CK1α and target the downstream effectors of the SHH pathway, GLI1 and GLI2, provides a novel and effective strategy to combat these malignancies. The data presented in this guide demonstrate the potent anti-tumor activity of this compound in preclinical models of medulloblastoma. Further investigation into the clinical efficacy of this compound and other CK1α activators is warranted. The detailed protocols and conceptual frameworks provided herein should serve as a valuable resource for researchers and drug development professionals working to advance novel therapies for SHH-dependent cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Human Glioma-associated Oncogene 1 (GLI1) Splice Variants Reveal Distinct Mechanisms in the Terminal Transduction of the Hedgehog Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lin2.curehunter.com [lin2.curehunter.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]
- 8. devtoolsdaily.com [devtoolsdaily.com]
An In-depth Technical Guide to SSTC3: A Novel Activator of Casein Kinase 1α
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of SSTC3. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the WNT signaling pathway. This document includes detailed summaries of quantitative data, methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Chemical Identity and Physicochemical Properties
This compound is a small molecule identified as a potent activator of Casein Kinase 1α (CK1α). Its chemical and physical characteristics are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 4-(N-methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide |
| CAS Number | 1242422-09-8 |
| Chemical Formula | C23H17F3N4O3S2 |
| Molecular Weight | 518.53 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Biological Activity and Efficacy
This compound exerts its biological effects through the activation of CK1α, a critical negative regulator of the WNT signaling pathway. This activation leads to the inhibition of WNT-dependent cellular processes, demonstrating significant anti-cancer potential, particularly in colorectal cancer (CRC).
Table 2: In Vitro Biological Activity of this compound
| Parameter | System / Cell Line | Value |
| Binding Affinity (Kd) for CK1α | Recombinant CK1α | 32 nM |
| EC50 for WNT Signaling Inhibition | WNT-driven reporter gene assay | 30 nM |
| EC50 for Cell Viability (CRC) | HT29 | 132 nM |
| SW403 | 63 nM | |
| HCT116 | 123 nM | |
| HCT116 (mutant CTNNB1 deleted) | 1.5 µM | |
| EC50 for Apc mutant organoids | Apc-/- | 150 nM |
| Apcmin | 70 nM |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Key Outcome |
| Apcmin mice | 10 mg/kg, Intraperitoneal (IP), once daily for 1 month | Inhibited the growth of Apc mutation-driven tumors |
| CD-1 mice with HCT116 xenografts | 25 mg/kg, IP, once daily for 8-12 days | Suppressed tumor growth |
| Patient-derived metastatic CRC xenograft | Not specified | Attenuated tumor growth |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the activation of CK1α. In the canonical WNT signaling pathway, CK1α is a component of the β-catenin destruction complex. By enhancing the activity of CK1α, this compound promotes the phosphorylation and subsequent proteasomal degradation of β-catenin. This prevents the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, thereby inhibiting the transcription of WNT target genes that drive cell proliferation.
Caption: this compound activates CK1α, reactivating the destruction complex to inhibit WNT signaling.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound.
WNT/β-catenin Reporter Assay (TOPflash Assay)
This assay is used to quantify the activity of the WNT/β-catenin signaling pathway.
Caption: Experimental workflow for the TOPflash reporter assay.
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TOPflash reporter plasmid (containing TCF/LEF binding sites driving luciferase expression) and a Renilla luciferase plasmid (for normalization of transfection efficiency). As a negative control, use the FOPflash plasmid, which contains mutated TCF/LEF binding sites.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Treatment: Replace the medium with fresh medium containing a WNT agonist (e.g., Wnt3a-conditioned medium) and serial dilutions of this compound.
-
Final Incubation: Incubate the cells for an additional 16-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized values against the this compound concentration to determine the EC50.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed colorectal cancer cell lines (e.g., HCT116, SW403, HT29) in 96-well plates.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for 5 days.
-
Viability Assessment: Assess cell viability using a commercially available assay, such as one based on the reduction of a tetrazolium salt (e.g., MTT) or the quantification of ATP (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the results to vehicle-treated control cells and plot against this compound concentration to calculate the EC50.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.
Caption: Workflow for an *in vivo
Technical Guide: Binding Affinity and Kinetics of SSTC3 and Somatostatin Receptor 3 (SSTR3)
A Note on the Subject: Initial searches for "SSTC3" identify a specific small molecule activator of Casein Kinase 1α (CK1α). However, given the context of this request for an in-depth guide for drug development professionals, it is highly probable that the intended subject is the Somatostatin Receptor 3 (SSTR3) , a well-established G protein-coupled receptor (GPCR) and therapeutic target. The similarity in nomenclature suggests a potential typographical error. To provide a comprehensive resource, this guide will address both molecules, with a primary focus on the more extensively studied SSTR3.
Part 1: this compound - A Small Molecule CK1α Activator
This compound is a novel small-molecule activator of casein kinase 1α (CK1α).[1][2][3][4] By activating CK1α, this compound inhibits WNT signaling, a pathway frequently dysregulated in cancers such as colorectal carcinoma.[1][2] Its improved pharmacokinetic properties and minimal gastrointestinal toxicity compared to other WNT inhibitors make it a compound of interest for therapeutic development.[1][2][5]
Binding Affinity and Activity Data
The interaction of this compound with its direct target, CK1α, and its functional effect on the WNT pathway have been quantified. This compound binds directly to purified recombinant CK1α and attenuates WNT signaling in a dose-dependent manner.[2]
| Compound | Target/Pathway | Parameter | Value | Method |
| This compound | Casein Kinase 1α (CK1α) | Kd | 32 nM | Direct Binding Assay[1][2][4][5] |
| This compound | WNT Signaling Pathway | EC50 | 30 nM | WNT Reporter Gene Assay[1][2][4][5] |
Signaling Pathway
This compound functions by activating CK1α, which plays a crucial role in the β-catenin destruction complex. This activation enhances the phosphorylation of β-catenin, marking it for ubiquitination and subsequent degradation, thereby inhibiting the WNT signaling cascade.[2]
Part 2: Somatostatin Receptor 3 (SSTR3)
SSTR3 is a class A G protein-coupled receptor (GPCR) that mediates the inhibitory effects of the peptide hormone somatostatin.[6][7] Expressed in the brain, pancreas, and gastrointestinal tract, SSTR3 is a key drug target for neuroendocrine tumors, diabetes, and neurological disorders.[6][8][9] It couples primarily to inhibitory G proteins (Gαi), leading to the suppression of adenylyl cyclase activity and a reduction in intracellular cyclic AMP (cAMP) levels.[6][7][8]
Binding Affinity and Kinetics Data
The binding affinities of various endogenous and synthetic ligands for SSTR3 have been characterized. Affinity is typically reported as an inhibition constant (Kᵢ) or dissociation constant (Kₑ), derived from competition binding or direct binding assays.
| Ligand | Receptor | Parameter | Value (nM) | Notes |
| Pasireotide | Human SSTR3 | EC₅₀ | ~1-10 | Pan-agonist with high affinity for SSTR1, 2, 3, and 5.[10][11] |
| Octreotide | Human SSTR3 | Kᵢ | >100 | Binds weakly to SSTR3; primarily SSTR2 selective.[12] |
| Lanreotide | Human SSTR3 | Kᵢ | >100 | Primarily SSTR2 and SSTR5 selective.[13] |
| ITF2984 | Human SSTR3 | - | - | A full SSTR3 agonist with ~10-fold higher affinity than Octreotide or Pasireotide.[14] |
| L-796,778 | Human SSTR3 | - | - | A subtype-selective agonist for SSTR3.[15] |
Note: Specific Kᵢ and Kₑ values vary across studies depending on the experimental conditions and assay format (e.g., cell type, radioligand used, buffer composition).
SSTR3 Signaling Pathway
Upon agonist binding, SSTR3 undergoes a conformational change, enabling it to activate heterotrimeric Gᵢ proteins. The Gαᵢ subunit dissociates and inhibits adenylyl cyclase, reducing cAMP production. This cascade modulates downstream effectors like Protein Kinase A (PKA) and ion channels, ultimately leading to the inhibition of hormone secretion and cell proliferation.[6][8]
Experimental Protocols & Workflows
Determining the binding affinity and kinetics of ligands to GPCRs like SSTR3 requires specialized biophysical techniques. Radioligand binding assays and Surface Plasmon Resonance (SPR) are two gold-standard methods.
Method 1: Radioligand Competition Binding Assay
This technique measures the ability of an unlabeled test compound to compete with a radiolabeled ligand ('radioligand') for binding to the receptor. It is a robust method for determining the inhibition constant (Kᵢ) of a test compound.[16][17][18]
Workflow Diagram: Competition Radioligand Binding Assay
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize cells expressing SSTR3 or tissue samples in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, with protease inhibitors).[16]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g for 10-20 minutes at 4°C) to pellet the membranes.[16]
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a binding buffer, determine the total protein concentration using a BCA or Bradford assay, and store at -80°C.[16]
-
-
Assay Setup (96-well plate format):
-
To each well, add the membrane preparation (e.g., 50-100 µg protein), a fixed concentration of a suitable SSTR3 radioligand (e.g., ¹²⁵I-labeled somatostatin analog), and varying concentrations of the unlabeled test compound.[16][17]
-
Include control wells for total binding (radioligand + membranes, no test compound) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled SSTR3 ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes), often with gentle agitation.[16]
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.[16]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.[16]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[16]
-
Method 2: Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique used to measure biomolecular interactions. It provides both kinetic parameters (association rate constant, kₐ or kₒₙ; dissociation rate constant, kₑ or kₒff) and the equilibrium dissociation constant (Kₑ).[19][20][21] For GPCRs like SSTR3, this often involves immobilizing the receptor on a sensor chip and flowing the ligand (analyte) over the surface.[19][22]
Detailed Protocol:
-
Receptor Preparation and Immobilization:
-
SSTR3 must be overexpressed, purified, and solubilized in a suitable detergent that maintains its native conformation and activity.[23]
-
Alternatively, native receptors can be captured directly from cell lysates onto the sensor chip via an antibody-capture method.[19][22]
-
The purified receptor or lysate is immobilized onto a sensor chip (e.g., a Biacore CM5 chip) using standard amine coupling or affinity capture.[20]
-
-
SPR Measurement (Kinetic Analysis):
-
A running buffer (containing detergent to maintain receptor stability) is flowed continuously over the sensor surface to establish a stable baseline.
-
Association Phase: A series of increasing concentrations of the test ligand (analyte) are injected and flowed over the immobilized SSTR3. The change in the refractive index at the surface, proportional to the mass of bound analyte, is measured in real-time as a response (in Response Units, RU).
-
Dissociation Phase: The ligand injection is stopped, and the running buffer is flowed over the surface. The dissociation of the ligand from the receptor is monitored as a decrease in the response signal.
-
Regeneration: A regeneration solution (e.g., low pH glycine) is injected to strip any remaining bound ligand from the receptor, returning the surface to the baseline for the next injection cycle. Finding a regeneration condition that does not damage the sensitive GPCR is critical; if one cannot be found, single-cycle kinetics (SCK) are performed.[20]
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU vs. time) are processed by subtracting the response from a reference flow cell (to correct for bulk refractive index changes and non-specific binding).
-
The association (kₐ) and dissociation (kₑ) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir model).
-
The equilibrium dissociation constant (Kₑ) is calculated from the kinetic rate constants: Kₑ = kₑ / kₐ.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. allgenbio.com [allgenbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Constitutive Somatostatin Receptor Subtype-3 Signaling Suppresses Growth Hormone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Somatostatin receptor 3 - Wikipedia [en.wikipedia.org]
- 8. What are SSTR3 agonists and how do they work? [synapse.patsnap.com]
- 9. HTR6 and SSTR3 ciliary targeting relies on both IC3 loops and C-terminal tails | Life Science Alliance [life-science-alliance.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Plasticity in Ligand Recognition at Somatostatin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a Novel SSTR3 Full Agonist for the Treatment of Nonfunctioning Pituitary Adenomas [mdpi.com]
- 15. pnas.org [pnas.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinetics of the early events of GPCR signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Latest surface plasmon resonance advances for G protein-coupled receptors [jpa.xjtu.edu.cn]
- 22. pubs.acs.org [pubs.acs.org]
- 23. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
An In-depth Technical Guide on the Preclinical Profile of SSTC3, a Novel Activator of Casein Kinase 1α
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSTC3 is a novel small-molecule activator of casein kinase 1α (CK1α) that has demonstrated significant promise as a therapeutic agent, particularly in the context of Wnt-driven cancers such as colorectal cancer (CRC). By allosterically activating CK1α, this compound enhances the phosphorylation and subsequent degradation of β-catenin, a key downstream effector of the canonical Wnt signaling pathway. This mechanism of action effectively inhibits the uncontrolled cell proliferation characteristic of many CRCs. Preclinical studies have highlighted this compound's potent anti-tumor efficacy, both in vitro and in vivo. A noteworthy feature of this compound is its favorable safety profile, particularly its minimal gastrointestinal toxicity compared to other classes of Wnt inhibitors. This improved therapeutic index is hypothesized to be due to the differential abundance of CK1α in tumor versus normal tissues. While comprehensive off-target profiling data for this compound is not extensively available in the public domain, this guide provides a detailed overview of its known preclinical characteristics, including its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader class of CK1α activators.
Introduction
The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway, most commonly through mutations in components of the β-catenin destruction complex such as Adenomatous Polyposis Coli (APC), is a primary driver in a significant number of human cancers, including over 90% of colorectal cancers. Despite its clear importance as a therapeutic target, the development of Wnt pathway inhibitors has been challenging, often hampered by on-target toxicity in normal tissues that rely on Wnt signaling for self-renewal, such as the gastrointestinal tract.
This compound represents a promising therapeutic strategy by targeting a key negative regulator of the Wnt pathway, Casein Kinase 1α (CK1α). This compound is a small-molecule activator of CK1α, and its mechanism of action is centered on enhancing the function of the β-catenin destruction complex. This guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its pharmacological properties and the methodologies used to assess its activity.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound in preclinical studies. This information is essential for understanding its potency and mechanism of action.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Assay System | Reference |
| Kd for CK1α | 32 nM | Surface Plasmon Resonance | [1][2] |
| EC50 for Wnt Signaling Inhibition | 30 nM | TCF/LEF Reporter Assay | [3][4] |
| EC50 in Apc-/- organoids | 150 nM | Organoid Growth Assay | [2] |
| EC50 in Apcmin organoids | 70 nM | Organoid Growth Assay | [2] |
| EC50 in wild-type organoids | 2.9 µM | Organoid Growth Assay | [2] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Colorectal Cancer
| Mouse Model | Dosing Regimen | Outcome | Reference |
| Apcmin mice | 10 mg/kg, IP, once daily for 1 month | Reduced number and size of intestinal polyps; prolonged survival | [3] |
| CD-1 mice with HCT116 xenografts | 25 mg/kg, IP, once daily for 8-12 days | Suppressed tumor growth | [3] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the activation of CK1α, a serine/threonine kinase that is a critical component of the β-catenin destruction complex. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In Wnt-driven cancers, this process is disrupted, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates the transcription of pro-proliferative genes. This compound enhances the catalytic activity of CK1α, thereby restoring the function of the destruction complex and promoting β-catenin degradation.
References
- 1. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
Methodological & Application
SSTC3 In Vivo Administration: Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of SSTC3, a potent activator of Casein Kinase 1α (CK1α) and an inhibitor of the Wnt signaling pathway, in preclinical mouse models of cancer.
Introduction
This compound is a small molecule that has demonstrated efficacy in attenuating the growth of Wnt-dependent tumors. It functions by activating CK1α, a negative regulator of the Wnt/β-catenin signaling cascade. This targeted mechanism of action makes this compound a promising candidate for therapeutic development, particularly for cancers with aberrant Wnt signaling, such as colorectal cancer. These notes offer standardized protocols derived from published preclinical studies to guide researchers in designing and executing in vivo efficacy studies using this compound in mouse models.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound administration in two commonly used mouse models.
Table 1: this compound Dosing and Administration
| Parameter | Apc
Mice | CD-1 Nude Mice (HCT116 Xenograft) | | :--- | :--- | :--- | | Dosage | 10 mg/kg | 25 mg/kg | | Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | | Dosing Schedule | Once daily | Once daily | | Treatment Duration | 1 month | 8-12 days | | Vehicle Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not specified, but likely similar to Apc
model | | Vehicle Formulation 2 | 10% DMSO, 90% Corn oil | Not specified, but likely similar to Apc
model |
Table 2: Summary of In Vivo Efficacy
| Mouse Model | Treatment Group | Key Outcomes | Reference |
| Apc | |||
| Mice | This compound (10 mg/kg, i.p.) | Inhibited the growth of Apc mutation-driven tumors; Reduced polyp number and size; Increased survival.[1][2] | --INVALID-LINK-- |
| CD-1 Nude Mice (HCT116 Xenograft) | This compound (25 mg/kg, i.p.) | Suppressed the growth of colorectal carcinoma xenografts.[1] | --INVALID-LINK-- |
| Patient-Derived Xenograft (PDX) | This compound (25 mg/kg, i.p.) | Attenuated the growth of a metastatic colorectal cancer PDX; Reduced the cell density of residual cancer; Reduced the expression of WNT biomarkers.[1][2] | --INVALID-LINK-- |
Signaling Pathway
This compound acts as a pharmacological activator of CK1α, a key component of the β-catenin destruction complex in the canonical Wnt signaling pathway. By enhancing CK1α activity, this compound promotes the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation and survival.
Caption: this compound activates CK1α, promoting β-catenin degradation and inhibiting Wnt signaling.
Experimental Protocols
Preparation of this compound Formulation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes and syringes
Procedure (Formulation 1: Aqueous-based):
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final dosing solution, first add the required volume of the DMSO stock solution to a sterile tube.
-
Sequentially add PEG300, Tween-80, and saline to the DMSO solution to achieve a final concentration of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Vortex the solution thoroughly until it is clear and homogenous.
-
Prepare fresh on each day of dosing.
Procedure (Formulation 2: Oil-based):
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final dosing solution, add the required volume of the DMSO stock solution to a sterile tube.
-
Add corn oil to achieve a final concentration of 10% DMSO and 90% corn oil.
-
Vortex the solution thoroughly until it is clear and homogenous.
-
Prepare fresh on each day of dosing.
Colorectal Cancer Xenograft Model (HCT116)
Animal Model:
-
Male CD-1 nude mice, 6-8 weeks old.
Experimental Workflow:
Caption: Workflow for this compound efficacy testing in a HCT116 xenograft mouse model.
Procedure:
-
Culture HCT116 cells under standard conditions and harvest during the exponential growth phase.
-
Prepare a single-cell suspension in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Monitor tumor growth regularly using a digital caliper. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Administer this compound (25 mg/kg) or vehicle intraperitoneally once daily for 8-12 days.
-
Measure tumor volume and body weight every 2-3 days to assess efficacy and toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Spontaneous Intestinal Tumorigenesis Model (Apc
)
Animal Model:
-
Male and female C57BL/6J-Apc
mice, starting at 5-6 weeks of age.
Experimental Workflow:
Caption: Workflow for evaluating this compound in the ApcMin/+ mouse model of intestinal polyposis.
Procedure:
-
At 5-6 weeks of age, randomize Apc
mice into treatment and vehicle control groups.
-
Administer this compound (10 mg/kg) or vehicle intraperitoneally once daily for one month.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the treatment period, euthanize the mice and carefully dissect the entire small intestine and colon.
-
Flush the intestines with PBS and open them longitudinally.
-
Stain the intestinal tissue with 0.2% methylene blue to visualize the polyps.
-
Count the number of polyps and measure their size using a dissecting microscope with a calibrated eyepiece or digital imaging software.
-
Polyps can be categorized by size (e.g., <1 mm, 1-3 mm, >3 mm).
-
Tissues can be fixed in 10% neutral buffered formalin for subsequent histological analysis.
Animal Welfare and Monitoring
-
All animal experiments should be conducted in accordance with institutional guidelines and regulations.
-
Monitor animals daily for any signs of distress, including weight loss, lethargy, ruffled fur, or abnormal posture.
-
In the xenograft model, monitor for tumor ulceration.
-
Establish clear humane endpoints for euthanasia, such as excessive tumor burden, significant weight loss (>15-20%), or other signs of severe morbidity.
-
This compound has been reported to have minimal gastrointestinal toxicity compared to other Wnt inhibitors. However, careful monitoring is still essential.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and institutional requirements. Researchers should consult the primary literature for further details.
References
- 1. Chemoprevention of Intestinal Polyps in ApcMin/+ Mice Fed with Western or Balanced Diets by Drinking Annurca Apple Polyphenol Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exercise effects on polyp burden and immune markers in the ApcMin/+ mouse model of intestinal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SSTC3 Administration in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSTC3 is a small molecule activator of casein kinase 1α (CK1α), a key negative regulator of the Wnt signaling pathway.[1][2][3] Dysregulation of the Wnt pathway is a critical driver in the development and progression of various cancers, particularly colorectal cancer (CRC).[2][3][4] this compound inhibits Wnt signaling by activating CK1α, which leads to the phosphorylation and subsequent degradation of β-catenin, a central transcriptional co-activator of the Wnt pathway.[3][5] Preclinical studies have demonstrated the efficacy of this compound in suppressing tumor growth in various xenograft models, including those derived from cell lines and patients, with the notable advantage of minimal gastrointestinal toxicity compared to other Wnt inhibitors.[2][6]
These application notes provide detailed protocols for the administration of this compound in subcutaneous and patient-derived xenograft (PDX) mouse models of cancer. The included methodologies cover xenograft establishment, this compound formulation and administration, and subsequent analysis of tumor growth and target modulation.
Mechanism of Action of this compound
The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis.[4] In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1α (CK1α) phosphorylates β-catenin, targeting it for proteasomal degradation.[3][4] In many cancers, mutations in components of this destruction complex, such as APC, lead to the stabilization and nuclear accumulation of β-catenin. Nuclear β-catenin then associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes involved in proliferation and survival.[7][8]
This compound acts by directly activating CK1α, enhancing the function of the destruction complex and promoting β-catenin phosphorylation and degradation, thereby inhibiting Wnt signaling downstream of the common mutations that drive CRC growth.[2][3]
Quantitative Data from Xenograft Studies
The following tables summarize the reported efficacy of this compound in various colorectal cancer xenograft models.
Table 1: this compound Efficacy in Cell Line-Derived Xenograft (CDX) Models
| Cell Line | Mouse Strain | This compound Dose and Route | Treatment Schedule | Outcome | Reference |
| HCT116 | CD-1 mice | 25 mg/kg, Intraperitoneal (IP) | Once daily for 8-12 days | Suppressed tumor growth, reduced WNT biomarkers | [1] |
| SW403 | Nude mice | 15 mg/kg, Intraperitoneal (IP) | Daily | Significantly reduced tumor growth | [2][6] |
Table 2: this compound Efficacy in Patient-Derived Xenograft (PDX) and Other In Vivo Models
| Model | Mouse Strain | This compound Dose and Route | Treatment Schedule | Outcome | Reference |
| Metastatic CRC PDX | CD-1 mice | 25 mg/kg, Intraperitoneal (IP) | Once daily for 8-12 days | Attenuated tumor growth, reduced cancer cell density | [1][2] |
| Apcmin mice | Apcmin mice | 10 mg/kg, Intraperitoneal (IP) | Once daily for 1 month | Inhibited the growth of Apc mutation-driven tumors | [1] |
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Establishment
This protocol describes the subcutaneous implantation of human cancer cell lines into immunodeficient mice.
Materials:
-
Human cancer cell line of interest (e.g., HCT116, SW403)
-
Culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
4-6 week old immunodeficient mice (e.g., BALB/c nude, NOD/SCID)[5]
-
1 mL syringes with 27-30 gauge needles
-
70% ethanol
Procedure:
-
Cell Culture: Culture cancer cells in appropriate medium until they reach 70-80% confluency.[9]
-
Cell Harvesting:
-
Wash cells with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 1500 rpm for 5 minutes, discard the supernatant, and wash the cell pellet twice with sterile PBS.[9]
-
Resuspend the cell pellet in sterile PBS or serum-free medium to a final concentration of 1-5 x 107 cells/mL.[5] Keep the cell suspension on ice.
-
-
Animal Preparation:
-
Allow mice to acclimatize for at least one week before the procedure.[5]
-
Anesthetize the mouse if required by institutional guidelines.
-
-
Subcutaneous Injection:
-
Gently restrain the mouse and disinfect the injection site on the flank with 70% ethanol.
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice immediately before injection.[5]
-
Draw the cell suspension (typically 100-200 µL, containing 1-5 x 106 cells) into a 1 mL syringe.[5][10]
-
Insert the needle subcutaneously into the flank of the mouse and slowly inject the cell suspension. A small bleb should be visible under the skin.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Begin monitoring for tumor growth 2-3 times per week.
-
Patient-Derived Xenograft (PDX) Model Establishment
PDX models involve the direct implantation of fresh human tumor tissue into immunodeficient mice, which better recapitulates the heterogeneity of the original tumor.[11][12]
Materials:
-
Fresh human tumor tissue obtained from surgical resection or biopsy
-
Sterile PBS or culture medium
-
Scalpels and forceps
-
4-6 week old highly immunodeficient mice (e.g., NOD/SCID, NSG)
-
Anesthesia
Procedure:
-
Tissue Preparation:
-
Obtain fresh tumor tissue under sterile conditions.
-
Place the tissue in sterile PBS or culture medium on ice.
-
In a sterile hood, mince the tumor tissue into small fragments (approximately 2-3 mm3).
-
-
Animal Preparation:
-
Anesthetize the mouse.
-
Shave and disinfect the surgical area on the flank.
-
-
Subcutaneous Implantation:
-
Make a small incision in the skin.
-
Using forceps, create a small subcutaneous pocket.
-
Insert a single tumor fragment into the pocket.
-
Close the incision with surgical clips or sutures.
-
-
Post-Surgical Care and Monitoring:
-
Provide appropriate post-operative care, including analgesics as per institutional guidelines.
-
Monitor the mice for signs of infection or distress.
-
Monitor for tumor engraftment and growth.
-
This compound Formulation and Administration
Materials:
-
This compound compound
-
Vehicle for solubilization (e.g., a solution of 2% DMSO, 30% PEG300, and 5% Tween 80 in PBS can be tested for solubility, though a specific vehicle for this compound should be optimized).[13]
-
1 mL syringes with 25-27 gauge needles
-
70% ethanol
Procedure:
-
This compound Formulation:
-
Prepare the vehicle solution under sterile conditions.
-
Dissolve this compound in the vehicle to the desired final concentration (e.g., for a 25 mg/kg dose in a 20g mouse, a 2.5 mg/mL solution would require a 200 µL injection volume).
-
Ensure complete dissolution. Gentle warming or vortexing may be necessary.
-
-
Intraperitoneal (IP) Injection:
-
Gently restrain the mouse by securing the scruff of the neck.
-
Tilt the mouse's head downwards to allow the abdominal organs to shift cranially.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.[14]
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[14]
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
-
Treatment Schedule:
-
Administer this compound or vehicle control daily, or as per the experimental design.
-
Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Tumor Growth Monitoring
Materials:
-
Digital calipers
Procedure:
-
Measure the length (longest dimension) and width (dimension perpendicular to the length) of the tumor 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[4][9]
-
Record the tumor volumes and body weights of the mice at each measurement.
-
Euthanize mice when tumors reach the maximum size allowed by institutional guidelines or if they show signs of significant distress.
Analysis of Treatment Efficacy
H&E staining is used to visualize tissue morphology and assess changes in tumor architecture and cell density.
Procedure:
-
Tissue Fixation and Processing:
-
Fix harvested tumors in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a series of graded ethanol solutions.
-
Clear the tissue with xylene and embed in paraffin wax.
-
-
Sectioning:
-
Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
-
Staining:
-
Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.[15]
-
Stain with hematoxylin, which stains cell nuclei blue/purple.[15]
-
Rinse and differentiate in acid-alcohol.
-
"Blue" the sections in a weak alkaline solution.
-
Counterstain with eosin, which stains the cytoplasm and extracellular matrix pink/red.[15]
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
-
Analysis:
-
Examine the stained sections under a microscope to assess tumor morphology, necrosis, and cellularity.
-
Ki-67 is a marker of cell proliferation. IHC for Ki-67 can be used to assess the anti-proliferative effects of this compound.
Procedure:
-
Antigen Retrieval:
-
Deparaffinize and rehydrate tissue sections as for H&E staining.
-
Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against Ki-67 (e.g., Abcam ab15580).[16]
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Quantify the percentage of Ki-67-positive cells by counting stained nuclei in multiple high-power fields.
-
qRT-PCR can be used to measure the expression of Wnt target genes, such as AXIN2 and LGR5, to confirm on-target activity of this compound.
Procedure:
-
RNA Extraction:
-
Homogenize snap-frozen tumor tissue and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.[17]
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and primers specific for the target genes (AXIN2, LGR5) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the reaction on a real-time PCR system.
-
-
Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Conclusion
These application notes provide a comprehensive guide for the in vivo evaluation of this compound in xenograft models of cancer. The detailed protocols for xenograft establishment, drug administration, and efficacy assessment will enable researchers to robustly investigate the therapeutic potential of this promising Wnt signaling inhibitor. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data across different studies.
References
- 1. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]
- 2. tumorvolume.com [tumorvolume.com]
- 3. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 4. researchgate.net [researchgate.net]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 7. Wnt/β-catenin signaling pathway is active in pancreatic development of rat embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the WNT Signaling Pathway in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. 4.9. Subcutaneous Tumor Growth In Nude Mice [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Tumor xenograft model and treatment [bio-protocol.org]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. youtube.com [youtube.com]
- 16. nextgen-protocols.org [nextgen-protocols.org]
- 17. Identification of genes regulated by Wnt/β-catenin pathway and involved in apoptosis via microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SSTC3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSTC3 is a potent and specific small-molecule activator of casein kinase 1α (CK1α), a key negative regulator of the Wnt/β-catenin signaling pathway.[1][2][3][4] By activating CK1α, this compound promotes the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes that are crucial for the proliferation and survival of certain cancer cells.[1][4] This mechanism makes this compound a valuable tool for investigating Wnt-dependent processes and a potential therapeutic agent for cancers with aberrant Wnt signaling, such as colorectal cancer (CRC).[1][3][4][5]
These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to assess its effects on cancer cell lines and organoids.
Data Presentation
In Vitro Efficacy of this compound in Colorectal Cancer Models
| Cell Line/Organoid Model | Assay Type | EC50/IC50 Value | Reference |
| HT29 | Cell Viability | 132 nM | [6] |
| HT29 | Colony Formation | 168 nM | [6] |
| SW403 | Cell Viability | 63 nM | [6] |
| SW403 | Colony Formation | 61 nM | [6] |
| HCT116 | Cell Viability | 123 nM | [6] |
| HCT116 (mutant CTNNB1) | Cell Viability | 78 nM | [1] |
| HCT116 (wild-type CTNNB1) | Cell Viability | 1.5 µM | [1] |
| HCT116 | Colony Formation | 80 nM | [6] |
| RKO | Cell Viability | 3.1 µM | [6] |
| SW403 | WNT Reporter Activity | ~100 nM | [1] |
| Apc min Mouse Organoids | Growth Inhibition | 70 nM | [6] |
| Apc -/- Mouse Organoids | Growth Inhibition | 150 nM | [6] |
| Wild-Type Mouse Organoids | Growth Inhibition | 2.9 µM | [6] |
Recommended Concentrations and Incubation Times for Cellular Assays
| Assay | Cell Line | Concentration | Incubation Time | Expected Outcome | Reference |
| Cell Viability | HCT116 | 0-1 µM | 5 days | Dose-dependent decrease in viability | [2][4] |
| β-catenin Phosphorylation | SW403 | 100 nM | 15 minutes | Increased levels of phosphorylated β-catenin | [2][4] |
| Wnt Target Gene Expression (qRT-PCR) | SW403, HT29, HCT116 | 2 µM | 2 days | Reduced expression of AXIN2 and LGR5 | |
| Wnt Target Gene Expression (qRT-PCR) | SW403 | 0-1 µM | 4 days | Dose-dependent decrease in AXIN2 and LGR5 expression |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Complete cell culture medium appropriate for the cell line
Procedure:
-
Stock Solution (10 mM):
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 5.185 mg of this compound (MW: 518.53 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation and ensure proper mixing, first dilute the stock solution in a small volume of medium and then add it to the final volume.
-
Ensure the final concentration of DMSO in the cell culture wells is consistent across all conditions (including the vehicle control) and is typically ≤ 0.1% to minimize solvent-induced toxicity.
-
Cell Viability Assay (Tetrazolium-Based, e.g., MTT/MTS)
Materials:
-
CRC cell lines (e.g., HCT116, SW403)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
Vehicle control (DMSO in medium)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound working solutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 5 days).[2]
-
-
MTT/MTS Assay:
-
Add 10-20 µL of MTT or MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of this compound concentration and use a non-linear regression to calculate the IC50 value.
-
Colony Formation (Clonogenic) Assay
Materials:
-
CRC cell lines
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
Vehicle control (DMSO in medium)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates with complete medium.
-
Allow the cells to attach overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the plates for 7-14 days, replacing the medium with fresh treatment medium every 2-3 days.
-
-
Fixing and Staining:
-
When colonies are visible (typically >50 cells), aspirate the medium and gently wash the wells with PBS.
-
Add 1 mL of fixing solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixing solution and let the plates air dry.
-
Add 1 mL of crystal violet staining solution to each well and incubate for 20-30 minutes.
-
Gently wash the wells with water until the background is clear.
-
-
Quantification:
-
Air dry the plates.
-
Count the number of colonies in each well, either manually or using imaging software.
-
Calculate the plating efficiency and survival fraction for each treatment condition.
-
Western Blot Analysis of β-catenin
Materials:
-
CRC cell lines
-
6-well or 10 cm culture dishes
-
This compound working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with this compound (e.g., 100 nM for 15 minutes for phosphorylation) or vehicle.[2]
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
-
Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Wash the membrane and apply chemiluminescent substrate.
-
Visualize bands using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH).
-
qRT-PCR for Wnt Target Genes (AXIN2, LGR5)
Materials:
-
CRC cell lines
-
6-well plates
-
This compound working solutions
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for AXIN2, LGR5, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment and RNA Extraction:
-
Plate cells and treat with this compound (e.g., 2 µM for 2 days) or vehicle.
-
Harvest cells and extract total RNA using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA from each sample.
-
-
qPCR:
-
Set up qPCR reactions with master mix, cDNA, and primers.
-
Run the reaction on a real-time PCR machine.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
-
Visualizations
Wnt/β-catenin Signaling Pathway and the Action of this compound
Caption: Wnt/β-catenin pathway and the activating role of this compound on CK1α.
General Experimental Workflow for Testing this compound
Caption: Workflow for evaluating the in vitro effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 3. 2.5. Cell viability assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for SSTC3 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of SSTC3, a potent casein kinase 1α (CK1α) activator, in in vitro assays. This compound effectively inhibits WNT/β-catenin signaling, making it a valuable tool for research in oncology, developmental biology, and regenerative medicine.
Compound Information
| Property | Value | Reference |
| IUPAC Name | 4-(N-methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide | [1] |
| Molecular Formula | C23H17F3N4O3S2 | [2] |
| Molecular Weight | 518.53 g/mol | [2] |
| CAS Number | 1242422-09-8 | [2] |
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for obtaining reproducible results in in vitro assays.
Solubility Data:
| Solvent | Solubility | Notes |
| DMSO | 125 mg/mL (241.07 mM) | Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic.[3][4] |
| Water | <1 mg/mL | Considered slightly soluble or insoluble.[2] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, use 5.19 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 5.19 mg of this compound.
-
Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[5]
Biological Activity
This compound is a potent activator of CK1α, which leads to the inhibition of the WNT signaling pathway.[6]
Quantitative Biological Data:
| Parameter | Value | Description |
| Kd for CK1α | 32 nM | The dissociation constant for the binding of this compound to casein kinase 1α. |
| EC50 for WNT signaling inhibition | 30 nM | The half-maximal effective concentration for the inhibition of WNT signaling. |
WNT/β-Catenin Signaling Pathway and the Mechanism of Action of this compound
The canonical WNT signaling pathway is crucial for embryonic development and adult tissue homeostasis.[7] Its aberrant activation is implicated in various cancers, particularly colorectal cancer.[8] In the "off-state" (absence of WNT ligand), a destruction complex composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus.
In the "on-state" (presence of WNT ligand), the destruction complex is inactivated, leading to the stabilization and accumulation of β-catenin. Nuclear β-catenin then acts as a transcriptional co-activator, inducing the expression of WNT target genes that promote cell proliferation.
This compound acts by directly binding to and activating CK1α.[5][6] This enhanced CK1α activity promotes the phosphorylation of β-catenin, thereby reactivating the destruction complex and leading to β-catenin degradation, even in the presence of WNT signaling. This ultimately results in the downregulation of WNT target gene expression and inhibition of cancer cell growth.[6]
WNT/β-catenin signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of colorectal cancer cell lines such as HCT116.
Materials:
-
HCT116 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HCT116 cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium. A typical concentration range is 0-1 µM.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., ≤ 0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 5 days).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10 minutes at room temperature to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Western Blot for β-catenin Phosphorylation
This protocol is designed to detect changes in the phosphorylation status of β-catenin in response to this compound treatment in cell lines like SW403.
Materials:
-
SW403 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-β-catenin (Ser45)
-
Mouse anti-β-catenin
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed SW403 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 100 nM) or vehicle control (DMSO) for a short duration (e.g., 15 minutes) to observe acute phosphorylation events.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-β-catenin (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (Optional):
-
The membrane can be stripped and reprobed for total β-catenin and a loading control (e.g., β-actin) to confirm equal protein loading and to assess the ratio of phosphorylated to total protein.
-
Experimental Workflow Diagrams
Workflow for the MTT cell viability assay.
Workflow for Western blot analysis of β-catenin phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 3. Pierce BCA Protein Assay Protocol [protocols.io]
- 4. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. qb3.berkeley.edu [qb3.berkeley.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: SSTC3 Treatment in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Constitutive activation of the Wnt signaling pathway is a primary driver in over 90% of colorectal cancers (CRCs).[1] The small molecule SSTC3 has been identified as a novel activator of Casein Kinase 1α (CK1α), a negative regulator of the Wnt pathway. By activating CK1α, this compound promotes the degradation of β-catenin, thereby inhibiting the proliferation of Wnt-dependent CRC cells. These application notes provide a summary of the effects of this compound on CRC cell lines and detailed protocols for key experimental assays.
Data Presentation
Table 1: Efficacy of this compound on Colorectal Cancer Cell Line Viability and Colony Formation
| Cell Line | EC50 (Viability, nM) | EC50 (Colony Formation, nM) |
| HT29 | 132 | 168 |
| SW403 | 63 | 61 |
| HCT116 | 123 | 80 |
| RKO | 3100 | Not specified |
Data compiled from studies demonstrating the dose-dependent decrease in cell viability and colony formation in CRC cell lines upon treatment with this compound.[2]
Table 2: Effect of this compound on Wnt Target Gene Expression
| Target Gene | Cell Line | Treatment | Result |
| AXIN2 | SW403 | This compound (doses ranging up to 2µM) | Dose-dependent decrease in expression (EC50 = 100 nM)[2] |
| LGR5 | SW403 | This compound (doses ranging up to 2µM) | Dose-dependent decrease in expression (EC50 = 106 nM)[2] |
| WNT target genes (general) | HT29, SW403, HCT116 | This compound (2 µM) | Reduced expression in all three cell lines[2] |
This table summarizes the impact of this compound on the expression of key Wnt pathway target genes in sensitive CRC cell lines.
Mandatory Visualizations
Caption: this compound activates CK1α, enhancing the destruction of β-catenin and inhibiting Wnt signaling in CRC.
Caption: Workflow for assessing this compound efficacy in colorectal cancer cell lines.
Experimental Protocols
Colorectal Cancer Cell Line Culture
This protocol outlines the standard procedure for culturing human colorectal carcinoma cell lines such as HCT-116, HT-29, and SW403.
Materials:
-
Human colorectal carcinoma cell lines (e.g., HCT-116, HT-29 from ATCC)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5-10 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in fresh medium and re-seed into new flasks at the desired density.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
CRC cells cultured in a 96-well plate
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CRC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol is for quantifying the mRNA expression levels of Wnt target genes, such as AXIN2 and LGR5.
Materials:
-
CRC cells treated with this compound
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for AXIN2, LGR5, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing cDNA, SYBR Green Master Mix, and forward and reverse primers.
-
qPCR Program: Run the qPCR program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene.
Western Blotting for β-catenin
This protocol details the detection of β-catenin protein levels in CRC cells following this compound treatment.
Materials:
-
CRC cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-β-catenin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin).
References
Application Notes and Protocols for SSTC3 in Medulloblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medulloblastoma (MB) is the most prevalent malignant brain tumor in children, with the Sonic Hedgehog (SHH) subgroup accounting for approximately 30% of cases. While inhibitors targeting the SHH pathway component Smoothened (SMO), such as vismodegib, have been developed, intrinsic and acquired resistance remains a significant clinical challenge. SSTC3 is a novel, second-generation small-molecule activator of Casein Kinase 1α (CK1α) that offers a promising therapeutic strategy by acting downstream of SMO.[1][2] this compound has been shown to effectively inhibit the SHH signaling pathway, even in models resistant to SMO inhibitors, by promoting the phosphorylation and subsequent degradation of the key downstream effectors, the GLI transcription factors.[1][3] Furthermore, this compound is capable of crossing the blood-brain barrier, a critical feature for brain tumor therapeutics.[1][3]
These application notes provide a comprehensive overview of the use of this compound in medulloblastoma research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action: this compound in the SHH Signaling Pathway
This compound functions as a potent inhibitor of the SHH pathway by activating CK1α. In canonical SHH signaling, the binding of the SHH ligand to the PATCHED1 (PTCH1) receptor alleviates its inhibition of SMO, leading to the activation and nuclear translocation of GLI transcription factors (GLI1 and GLI2). These transcription factors then drive the expression of target genes responsible for cell proliferation and survival.
This compound bypasses the need to target SMO. By activating CK1α, it enhances the phosphorylation of GLI proteins, marking them for proteasomal degradation. This reduction in GLI levels effectively shuts down the transcriptional output of the SHH pathway, leading to decreased viability of SHH-dependent medulloblastoma cells.[1][3] This mechanism is particularly relevant for tumors that have developed resistance to SMO inhibitors through mutations in SMO itself or through amplification of downstream components like GLI2 and MYCN.[1]
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative effects of this compound in various medulloblastoma models, as reported in the literature.
Table 1: In Vitro Efficacy of this compound
| Model System | Assay | Treatment | Concentration | Result |
| PTCH1-mutant medulloblastoma sphere cultures (MSCs) | MTT Assay | This compound | 0.1 - 10 µM | Dose-dependent reduction in cell viability.[1] |
| PTCH1-mutant MSCs | MTT Assay | This compound | 1 µM | ~50% reduction in cell viability after 3 days.[1] |
| SAG-induced Granular Precursor Cells (GPCs) | BrdU Incorporation | This compound | 0.1 - 1 µM | Dose-dependent inhibition of proliferation.[1] |
Table 2: In Vivo Efficacy of this compound
| Mouse Model | Treatment Protocol | Outcome Metric | Result |
| ND2:SMOA1 (vismodegib-resistant) | This compound (20 mg/kg, i.p., daily for 1 month) | Tumor Growth | Significant inhibition of tumor growth.[1] |
| ND2:SMOA1 (vismodegib-resistant) | This compound (10 mg/kg, i.p., every other day for 1 month) | Survival | Significant increase in survival (40% of mice survived).[1] |
| TB-14-7196 PDX (orthotopic, TRP53-mutant, MYCN-amplified) | This compound (10 mg/kg, i.p., for 2 consecutive days) | Gene Expression | Decreased expression of SHH target genes (e.g., Gli1, Ptch1).[1] |
| TB-14-7196 PDX (orthotopic, TRP53-mutant, MYCN-amplified) | This compound (10 mg/kg, i.p., for 2 consecutive days) | Protein Levels | Decreased levels of GLI2 protein.[1] |
| PTCH1+/- (orthotopic) | This compound (dose not specified) | Tumor Growth | Reduced tumor size.[1] |
| PTCH1+/- (orthotopic) | This compound (dose not specified) | Proliferation & Apoptosis | Reduced proliferation and increased apoptosis in tumor cells.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and should be adapted as needed for specific experimental conditions.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of medulloblastoma cells grown as sphere cultures.
Materials:
-
Medulloblastoma sphere cultures (e.g., PTCH1-mutant MSCs)
-
This compound (and a less active analog, SSTC111, as a negative control)
-
Vehicle (e.g., DMSO)
-
Serum-free neurobasal medium supplemented with N2, B27, and growth factors
-
96-well low-attachment plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Plating: Dissociate medulloblastoma spheres into a single-cell suspension and seed 5,000 - 10,000 cells per well in a 96-well low-attachment plate in 100 µL of media.
-
Treatment: Prepare serial dilutions of this compound and the negative control SSTC111 in culture medium. Add the compounds to the wells to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 2: In Vivo Efficacy in an Orthotopic Patient-Derived Xenograft (PDX) Model
This protocol describes the assessment of this compound's effect on tumor growth and biomarker expression in an orthotopic medulloblastoma PDX model.
Materials:
-
Immunocompromised mice (e.g., NOD-scid IL2Rgammanull - NSG)
-
Medulloblastoma PDX cells (e.g., TB-14-7196)
-
This compound
-
Vehicle (e.g., DMSO)
-
Stereotactic injection apparatus
-
Bioluminescence imaging system (if using luciferase-tagged cells)
-
Materials for tissue harvesting, fixation, and processing for qRT-PCR and immunohistochemistry.
Procedure:
-
Orthotopic Implantation: Anesthetize mice and secure them in a stereotactic frame. Inject medulloblastoma PDX cells (e.g., 1 x 10^5 cells in 2 µL of PBS) into the cerebellum.
-
Tumor Growth Monitoring: Allow tumors to establish for 3 weeks. Monitor tumor growth via bioluminescence imaging or by observing clinical signs (e.g., ataxia, weight loss).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg in DMSO) or vehicle via intraperitoneal (i.p.) injection for 2 consecutive days.
-
Tissue Harvesting: Six hours after the final injection, euthanize the mice and carefully dissect the brains to harvest the residual tumor tissue.
-
Gene Expression Analysis: Snap-freeze a portion of the tumor tissue for RNA extraction and subsequent qRT-PCR analysis of SHH target genes (GLI1, PTCH1). Normalize expression to a housekeeping gene like GAPDH.
-
Protein Analysis: Fix the remaining tumor tissue in 4% paraformaldehyde for paraffin embedding. Perform immunohistochemistry on tissue sections to assess levels of GLI2 protein, as well as markers for proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).
Conclusion
This compound represents a promising therapeutic agent for SHH-subgroup medulloblastoma, including cases with resistance to conventional SMO inhibitors. Its ability to cross the blood-brain barrier and act on the downstream effectors of the SHH pathway makes it a valuable tool for both basic research and preclinical drug development. The protocols and data presented here provide a framework for researchers to investigate the potential of this compound in their own medulloblastoma models.
References
- 1. A CK1α Activator Penetrates the Brain and Shows Efficacy Against Drug-resistant Metastatic Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CK1α Activator Penetrates the Brain and Shows Efficacy Against Drug-resistant Metastatic Medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
Application Note: Measuring Wnt/β-Catenin Signaling Inhibition by SSTC3 using the TOPflash Reporter Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of various cancers, particularly colorectal cancer. A key event in this pathway is the stabilization and nuclear translocation of the transcriptional coactivator β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of Wnt target genes. The TOPflash reporter assay is a widely used method to quantify the activity of the canonical Wnt pathway. It utilizes a luciferase reporter gene under the control of a promoter containing multiple TCF/LEF binding sites. An increase in nuclear β-catenin leads to a corresponding increase in luciferase expression, which can be measured as a luminescent signal.
SSTC3 is a potent and specific small molecule activator of casein kinase 1α (CK1α), a critical component of the β-catenin destruction complex.[1][2][3] By activating CK1α, this compound enhances the phosphorylation and subsequent proteasomal degradation of β-catenin, thereby inhibiting Wnt/β-catenin signaling.[4] This application note provides a detailed protocol for using the TOPflash reporter assay to characterize the inhibitory activity of this compound on the Wnt/β-catenin pathway.
Principle of the Assay
The TOPflash assay relies on the co-transfection of cells with two plasmids: a TOPflash reporter plasmid and a control plasmid expressing a different reporter gene, typically Renilla luciferase, under the control of a constitutive promoter. The TOPflash plasmid contains a firefly luciferase gene driven by a promoter with multiple TCF/LEF binding sites. When the Wnt pathway is activated, β-catenin accumulates in the nucleus and binds to TCF/LEF factors, inducing the expression of firefly luciferase. The Renilla luciferase signal is used to normalize for transfection efficiency and cell viability. A FOPflash plasmid, which contains mutated TCF/LEF binding sites, can be used as a negative control to ensure the specificity of the response. The inhibitory effect of this compound is quantified by measuring the reduction in the normalized firefly luciferase activity in the presence of a Wnt pathway activator.
Materials and Reagents
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Mirus TransIT-LT1 Transfection Reagent (or similar)
-
TOPflash and FOPflash plasmids
-
pRL-TK plasmid (or other Renilla luciferase control plasmid)
-
Wnt3a conditioned medium or recombinant Wnt3a protein
-
CHIR99021 (GSK3 inhibitor, alternative pathway activator)
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega or similar)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow
Caption: Experimental workflow for the TOPflash reporter assay with this compound.
Detailed Protocol
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Trypsinize and count the cells.
-
Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom tissue culture plate in a final volume of 100 µL of complete growth medium.
-
Incubate overnight.
Day 2: Transfection
-
Prepare the transfection mix in sterile tubes. For each well, mix:
-
100 ng TOPflash or FOPflash plasmid
-
10 ng pRL-TK (Renilla) plasmid
-
0.3 µL TransIT-LT1 transfection reagent in 20 µL of serum-free DMEM.
-
-
Incubate the transfection mix at room temperature for 20 minutes.
-
Add 20 µL of the transfection mix to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate for 24 hours.
Day 3: Treatment
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Prepare the Wnt pathway activator. Use either Wnt3a conditioned medium (e.g., at a 1:1 ratio with serum-free DMEM) or a final concentration of 20 mM LiCl or 3 µM CHIR99021.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the treatment medium to each well according to your experimental design (see table below).
-
Incubate for 16-24 hours.
Day 4: Luciferase Assay
-
Equilibrate the plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Following the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System, add the luciferase assay reagent II (LAR II) to measure firefly luciferase activity, followed by the Stop & Glo® Reagent to measure Renilla luciferase activity using a luminometer.
Data Analysis and Expected Results
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Units (RLU).
-
RLU = Firefly Luciferase / Renilla Luciferase
-
-
Fold Change Calculation: To determine the activation of the Wnt pathway, divide the RLU of the Wnt3a-treated samples by the RLU of the untreated control.
-
Fold Change = RLU (Wnt3a) / RLU (Control)
-
-
Inhibition Calculation: To determine the inhibitory effect of this compound, normalize the RLU of the this compound-treated samples to the Wnt3a-only treated samples.
-
% Inhibition = [1 - (RLU (Wnt3a + this compound) / RLU (Wnt3a))] x 100
-
Sample Experimental Layout and Representative Data
| Group | Wnt3a (50 ng/mL) | This compound (nM) | Avg. Firefly RLU | Avg. Renilla RLU | Normalized RLU (Firefly/Renilla) | Fold Change (vs. Control) | % Inhibition (vs. Wnt3a only) |
| Untreated Control | - | 0 | 1,500 | 30,000 | 0.05 | 1.0 | N/A |
| Wnt3a only | + | 0 | 150,000 | 30,000 | 5.0 | 100 | 0 |
| Wnt3a + this compound | + | 1 | 120,000 | 30,000 | 4.0 | 80 | 20 |
| Wnt3a + this compound | + | 10 | 90,000 | 30,000 | 3.0 | 60 | 40 |
| Wnt3a + this compound | + | 30 | 75,000 | 30,000 | 2.5 | 50 | 50 |
| Wnt3a + this compound | + | 100 | 30,000 | 30,000 | 1.0 | 20 | 80 |
| Wnt3a + this compound | + | 1000 | 6,000 | 30,000 | 0.2 | 4 | 96 |
| FOPflash + Wnt3a | + | 0 | 1,600 | 30,000 | 0.053 | ~1 | N/A |
Note: The data presented are for illustrative purposes only. Actual results may vary depending on the cell line, reagents, and experimental conditions.
The expected outcome is a dose-dependent decrease in normalized luciferase activity in cells treated with this compound in the presence of a Wnt pathway activator. The EC₅₀ value for this compound in Wnt signaling inhibition is reported to be around 30 nM.[2][3][5]
Logical Relationship Diagram
Caption: Logical flow of this compound's inhibitory action on Wnt signaling.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low luciferase signal | Low transfection efficiency | Optimize transfection reagent to DNA ratio and cell density. |
| Inactive luciferase reagent | Use fresh or properly stored reagents. | |
| Cells not responsive to Wnt stimulation | Use a different cell line known to have an active Wnt pathway (e.g., L-Wnt3a cells). | |
| High background in FOPflash control | Leaky promoter in the FOPflash plasmid | This is expected to some extent. Ensure the TOP/FOP ratio is significantly greater than 1. |
| Inconsistent results | Variation in cell seeding or transfection | Ensure uniform cell seeding and proper mixing of transfection reagents. |
| Cell passage number too high | Use cells at a lower passage number. | |
| No inhibition by this compound | Inactive this compound compound | Use a fresh stock of this compound and verify its concentration. |
| Insufficient Wnt pathway activation | Increase the concentration of Wnt3a or use a more potent activator like CHIR99021. |
Conclusion
The TOPflash reporter assay is a robust and sensitive method for quantifying the activity of the canonical Wnt/β-catenin signaling pathway. This protocol provides a framework for investigating the inhibitory effects of the CK1α activator, this compound. By following this detailed methodology, researchers can effectively characterize the potency and mechanism of novel Wnt pathway modulators, contributing to the development of new therapeutic strategies for Wnt-driven diseases.
References
- 1. This compound | Wnt/beta-catenin | Casein Kinase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CK1α activator | Probechem Biochemicals [probechem.com]
Application Notes and Protocols: Western Blot Analysis of Phosphorylated β-Catenin Following SSTC3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of β-catenin phosphorylation at serine 45 (p-β-catenin Ser45) in response to treatment with SSTC3, a small molecule activator of Casein Kinase 1α (CK1α). β-catenin is a critical component of the canonical Wnt signaling pathway, which is frequently dysregulated in various cancers. The phosphorylation of β-catenin at Ser45 by CK1α is a primary step that marks it for subsequent degradation, thereby inhibiting Wnt signaling. This compound has been identified as an activator of CK1α, promoting the phosphorylation and subsequent degradation of β-catenin. This application note outlines the methodology for utilizing Western blot analysis to quantify the effects of this compound on β-catenin phosphorylation, presents available quantitative data, and illustrates the relevant signaling pathway and experimental workflow.
Introduction
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway, often due to mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin itself, leads to the accumulation of β-catenin in the nucleus. Nuclear β-catenin then acts as a transcriptional co-activator, driving the expression of genes involved in cell proliferation and survival, and contributing to tumorigenesis, particularly in colorectal cancer.
Under normal physiological conditions, cytoplasmic β-catenin levels are kept low by a "destruction complex" consisting of APC, Axin, Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α). CK1α initiates the degradation cascade by phosphorylating β-catenin at Serine 45 (Ser45). This "priming" phosphorylation allows for subsequent phosphorylation by GSK3β at other residues, leading to ubiquitination and proteasomal degradation of β-catenin.
This compound is a potent and specific small molecule activator of CK1α. By enhancing CK1α activity, this compound is expected to increase the phosphorylation of β-catenin at Ser45, thereby promoting its degradation and inhibiting Wnt signaling. Western blot analysis is a fundamental technique to detect and quantify changes in protein phosphorylation, making it an ideal method to assess the efficacy of this compound.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on β-catenin phosphorylation and cell viability.
| Cell Line | Treatment (this compound) | Time | Target Protein | Change in Phosphorylation (Fold Change vs. Control) | Reference |
| SW403 (colorectal cancer) | 100 nM | 15 min | p-β-catenin (Ser45) | Increased | [1] |
| Additional Cell Lines | Varying Concentrations | Varying Times | p-β-catenin (Ser45) | Data Not Available |
| Cell Line | This compound EC50 (Cell Viability) | Reference |
| HT29 (colorectal cancer) | 132 nM | [1] |
| SW403 (colorectal cancer) | 63 nM | [1] |
| HCT116 (colorectal cancer) | 123 nM | [1] |
| RKO (colorectal cancer, WNT-independent) | 3.1 µM | [1] |
Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action for this compound. In the "Wnt OFF" state, the destruction complex is active, leading to β-catenin phosphorylation and degradation. This compound enhances the activity of CK1α within this complex. In the "Wnt ON" state, the destruction complex is inhibited, allowing β-catenin to accumulate and translocate to the nucleus.
Experimental Protocols
Materials and Reagents
-
Cell Lines: SW403, HT29, HCT116, or other relevant cancer cell lines.
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare stock solutions in DMSO and store at -20°C.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS.
-
Transfer Buffer: Tris base, Glycine, Methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-β-catenin (Ser45) antibody.
-
Mouse or Rabbit anti-total β-catenin antibody.
-
Mouse or Rabbit anti-GAPDH or β-actin antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager or X-ray film.
Protocol for Western Blot Analysis of p-β-catenin
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-24 hours if necessary to reduce basal signaling.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for different time points (e.g., 0, 15, 30, 60, 120 minutes). A known positive control for Wnt pathway inhibition can be included.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 60-90 minutes or using a semi-dry transfer system according to the manufacturer's instructions.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-β-catenin (Ser45) (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imager or by exposing it to X-ray film.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total β-catenin and a loading control like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The level of p-β-catenin should be normalized to the total β-catenin and/or the loading control.
-
Experimental Workflow
The following diagram outlines the key steps in the Western blot analysis of p-β-catenin after this compound treatment.
Conclusion
The protocol and information provided in this application note offer a comprehensive guide for researchers investigating the effects of the CK1α activator, this compound, on β-catenin phosphorylation. By following the detailed Western blot methodology, scientists can effectively quantify the increase in p-β-catenin (Ser45) levels, providing crucial insights into the mechanism of action of this compound and its potential as a therapeutic agent for Wnt-driven cancers. The provided diagrams of the signaling pathway and experimental workflow serve as valuable visual aids to understand the underlying biological processes and experimental design. Further studies are encouraged to expand the quantitative dataset across various cancer cell lines and experimental conditions to fully elucidate the therapeutic potential of this compound.
References
Application Notes and Protocols for Studying Drug-Resistant Cancer Models with SSTC3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired and intrinsic drug resistance remains a primary obstacle in the successful treatment of cancer. The development of novel therapeutic strategies to overcome resistance is a critical area of research. SSTC3, a potent and specific small-molecule activator of casein kinase 1α (CK1α), has emerged as a promising modulator of the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of the Wnt pathway is a hallmark of many cancers and has been implicated in the development of resistance to conventional chemotherapies and targeted agents. These application notes provide a comprehensive guide for utilizing this compound to investigate and potentially overcome drug resistance in cancer models.
This compound enhances the catalytic activity of CK1α, a key negative regulator of the Wnt/β-catenin pathway.[3][4] In the absence of Wnt signaling, CK1α phosphorylates β-catenin at Serine 45, initiating a cascade of subsequent phosphorylations by GSK3β, which targets β-catenin for proteasomal degradation.[3][5] By activating CK1α, this compound promotes the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes that drive cancer cell proliferation and survival.[6][7]
Recent studies have also suggested a role for CK1α in modulating other signaling pathways implicated in drug resistance, such as NF-κB.[6][8] While suppression of CK1α has been shown to prevent acquired resistance to certain targeted therapies, the strategic activation of CK1α by this compound presents a novel approach to potentially resensitize resistant cancer cells or prevent the emergence of resistance. This document outlines the theoretical framework, experimental protocols, and data interpretation for leveraging this compound in the study of drug-resistant cancer models.
Data Presentation
The following tables summarize the in vitro and in vivo activity of this compound in various cancer models, providing a baseline for designing experiments in drug-resistant contexts.
Table 1: In Vitro Efficacy of this compound in Human Colorectal Cancer (CRC) Cell Lines
| Cell Line | Wnt Pathway Status | EC50 (Cell Viability, nM) | EC50 (Colony Formation, nM) |
| HT29 | APC mutant | 132 | 168 |
| SW403 | APC mutant | 63 | 61 |
| HCT116 | β-catenin (CTNNB1) mutant | 123 | 80 |
| RKO | Wnt-independent | 3100 | Not Reported |
Data compiled from studies on the effects of this compound on CRC cell lines.[1]
Table 2: In Vitro and Ex Vivo Efficacy of this compound in Apc Mutant Models
| Model | EC50 (nM) |
| Apc mutant organoids (Apc-/-) | 150 |
| Apc mutant organoids (Apc min) | 70 |
| Wild-type organoids | 2900 |
Data highlighting the selectivity of this compound for cells with a compromised Wnt pathway.[1]
Table 3: In Vivo Administration and Efficacy of this compound
| Animal Model | Cancer Type | Dosage and Administration | Outcome |
| CD-1 nude mice | Colorectal Carcinoma (HCT116 xenografts) | 25 mg/kg, intraperitoneal (ip) injection, once daily for 8-12 days | Suppressed tumor growth |
| Apc min mice | Intestinal Tumors | 10 mg/kg, ip injection, once daily for 1 month | Inhibited tumor growth |
Summary of in vivo studies demonstrating the anti-tumor activity of this compound.[9]
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound activates CK1α within the destruction complex, promoting β-catenin phosphorylation and degradation, thereby inhibiting Wnt target gene transcription.
Experimental Workflow for Studying this compound in Drug-Resistant Cancer Models
Caption: Workflow for developing and testing this compound in drug-resistant cancer models, from in vitro characterization to in vivo validation.
Experimental Protocols
Protocol 1: Development of Drug-Resistant Cancer Cell Lines
Objective: To generate cancer cell lines with acquired resistance to a specific chemotherapeutic agent for subsequent testing with this compound.
Materials:
-
Parental cancer cell line of interest (e.g., HCT116, SW480)
-
Complete cell culture medium
-
Chemotherapeutic agent (e.g., 5-Fluorouracil, Oxaliplatin)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT reagent
-
Solubilization solution
Procedure:
-
Determine the IC50 of the parental cell line: a. Seed parental cells in a 96-well plate and treat with a serial dilution of the chemotherapeutic agent for 72 hours. b. Perform an MTT assay to determine the half-maximal inhibitory concentration (IC50).
-
Induce drug resistance: a. Culture parental cells in their complete medium containing the chemotherapeutic agent at a starting concentration of approximately one-tenth of the IC50.[10] b. When the cells reach 80-90% confluency, subculture them and gradually increase the concentration of the drug in the medium.[10] c. Continue this process of stepwise dose escalation over several months. d. Periodically assess the IC50 of the cultured cells to monitor the development of resistance.
-
Characterize the resistant cell line: a. Once a stable resistant cell line is established (typically with an IC50 at least 5-10 fold higher than the parental line), expand the culture. b. Perform molecular and functional analyses to characterize the resistance mechanisms (e.g., gene expression profiling, efflux pump activity).
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on the viability of drug-resistant and parental cancer cells.
Materials:
-
Parental and drug-resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.[1]
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%.
-
Replace the medium in the wells with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[11]
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[11]
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 values.
Protocol 3: Wnt/β-catenin Reporter (TOP/FOP Flash) Assay
Objective: To measure the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway in drug-resistant cells.
Materials:
-
Parental and drug-resistant cancer cell lines
-
TOP Flash and FOP Flash reporter plasmids
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect the cells with the TOP Flash (containing TCF/LEF binding sites) or FOP Flash (mutated binding sites, as a negative control) plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the TOP Flash and FOP Flash luciferase activities to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
Protocol 4: Western Blot for β-catenin Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation and total levels of β-catenin.
Materials:
-
Parental and drug-resistant cancer cell lines
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-β-catenin (Ser45), anti-total-β-catenin, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound (e.g., 100 nM) for a short duration (e.g., 15-30 minutes) to detect changes in phosphorylation.[6]
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phospho-β-catenin to total β-catenin.
Protocol 5: In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a drug-resistant cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Drug-resistant cancer cells
-
Matrigel (optional)
-
This compound
-
Vehicle solution
-
Calipers
-
Anesthesia
Procedure:
-
Subcutaneously inject 1-5 x 10^6 drug-resistant cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.[12]
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10-25 mg/kg) or vehicle via intraperitoneal injection daily.[9]
-
Measure the tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for Ki-67 and β-catenin).
Conclusion
This compound represents a novel tool for investigating the role of the Wnt/β-catenin pathway in drug-resistant cancer. By activating CK1α, this compound offers a unique mechanism to potentially overcome resistance or prevent its development. The protocols and data provided in these application notes serve as a comprehensive resource for researchers to explore the therapeutic potential of this compound in challenging cancer models. Further investigation into the interplay between CK1α activation, Wnt signaling, and other resistance-associated pathways such as NF-κB will be crucial in fully elucidating the utility of this compound in the oncology drug development pipeline.
References
- 1. Casein kinase 1α governs antigen receptor-induced NF-κB and human lymphoma cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. m.youtube.com [m.youtube.com]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
- 10. Oncogenic Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing SSTC3 Solubility for In Vivo Research
For researchers, scientists, and drug development professionals utilizing SSTC3 in in vivo studies, achieving optimal solubility is critical for ensuring accurate dosing and reliable experimental outcomes. This guide provides troubleshooting advice and frequently asked questions to address common challenges in dissolving and administering this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a small molecule activator of casein kinase 1α (CK1α) that potently inhibits WNT signaling, showing promise in anti-tumor research.[1][2][3][4] Like many small molecule inhibitors, this compound is a hydrophobic compound with poor aqueous solubility, which can hinder its bioavailability and lead to challenges in preparing formulations suitable for in vivo administration.[5][6][7][8][9]
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For in vitro assays, this compound is readily soluble in DMSO, with concentrations up to 100 mg/mL achievable with sonication.[3] However, for in vivo studies, pure DMSO is often not suitable due to potential toxicity. Therefore, co-solvent systems are necessary.
Q3: Are there established formulation protocols for in vivo administration of this compound?
A3: Yes, two effective protocols have been reported to achieve a clear solution with a solubility of at least 2.08 mg/mL (4.01 mM).[2] These are:
-
Protocol 1: A multi-component aqueous system.
-
Protocol 2: A simpler, oil-based system.
For detailed compositions, please refer to the data table below.
Troubleshooting Guide
Issue: My this compound is not fully dissolving in the recommended vehicle.
-
Solution 1: Ensure proper solvent order and mixing. When preparing multi-component formulations, add each solvent sequentially as specified in the protocol.[2] Ensure thorough mixing after each addition before proceeding to the next.
-
Solution 2: Use gentle heating and/or sonication. If precipitation or phase separation occurs, gentle warming (e.g., in a 37°C water bath) and/or sonication can aid in dissolution.[2] Avoid excessive heat that could degrade the compound.
-
Solution 3: Check the purity of your this compound. Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.[1]
-
Solution 4: Prepare fresh solutions. Do not use old stock solutions, as solvent evaporation or compound degradation can affect solubility.[2] Stock solutions of this compound in solvent should be stored at -80°C for up to one year.[3]
Issue: I am observing precipitation of this compound after injection.
-
Solution 1: Consider the route of administration. The provided in vivo protocols using intraperitoneal (IP) injection have shown efficacy.[2][3] If using other routes, such as intravenous (IV), the formulation may need further optimization to prevent precipitation upon contact with physiological fluids.
-
Solution 2: Evaluate alternative formulation strategies. If the standard protocols are not suitable for your experimental needs, consider more advanced formulation techniques for poorly soluble drugs. These can include:
-
Lipid-based formulations: Encapsulating the compound in liposomes or micelles can improve solubility and stability in vivo.[10][11]
-
Polymeric micelles: Amphiphilic block copolymers can self-assemble to encapsulate hydrophobic drugs like this compound.[10][11]
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[12][13]
-
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in established in vivo formulation vehicles.
| Formulation Vehicle Composition | Achieved Solubility | Result | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.01 mM) | Clear solution | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.01 mM) | Clear solution | [2] |
| DMSO | 100 mg/mL (192.85 mM) | Clear solution | [3] |
Experimental Protocols
Protocol 1: Aqueous-Based Formulation
-
Measure the required amount of this compound powder.
-
Add 10% of the final volume as DMSO and vortex until the powder is dissolved.
-
Add 40% of the final volume as PEG300 and mix thoroughly.
-
Add 5% of the final volume as Tween-80 and mix until the solution is homogeneous.
-
Add the remaining 45% of the final volume as saline and mix thoroughly.
-
If any precipitation is observed, use gentle warming or sonication to achieve a clear solution.[2]
Protocol 2: Oil-Based Formulation
-
Measure the required amount of this compound powder.
-
Add 10% of the final volume as DMSO and vortex until the powder is dissolved.
-
Add the remaining 90% of the final volume as corn oil and mix thoroughly until a clear solution is achieved.
-
Gentle warming or sonication can be used to aid dissolution if necessary.[2]
Visualizing Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the mechanism of action for this compound.
Caption: Mechanism of this compound in inhibiting tumor growth.
Formulation Development Workflow
This diagram outlines a logical workflow for developing a suitable this compound formulation for in vivo studies.
Caption: Decision workflow for this compound formulation.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Wnt/beta-catenin | Casein Kinase | TargetMol [targetmol.com]
- 4. This compound | CK1α activator | Probechem Biochemicals [probechem.com]
- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology [pharmaceutical-technology.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 12. Solubilizer Agent | Excipient | Pharmaceutical drug delivery [pharmacompass.com]
- 13. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
SSTC3 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of SSTC3, a potent activator of casein kinase 1α (CK1α). Additionally, it offers troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored under specific conditions to ensure its long-term stability. For optimal shelf life, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] Some suppliers also suggest that for short-term storage of a few days to weeks, 0-4°C is acceptable.[3] The product is generally stable enough to be shipped at ambient temperature for a few weeks.[3][4]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO.[3][5] It is recommended to prepare a concentrated stock solution in DMSO, for example, at 10 mM.[6] If you encounter solubility issues, gentle warming or sonication can be used to aid dissolution.[5] Once prepared, the DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Q3: How stable is this compound in aqueous solutions or cell culture media?
A3: There is limited publicly available data on the stability of this compound in aqueous buffers or cell culture media. As a general practice for small molecules, it is recommended to prepare fresh dilutions in your aqueous experimental buffer or media from the DMSO stock solution just before use. If the prepared aqueous solution is clear, it may be stored at 4°C for up to a week, but preparing it fresh is the best practice to ensure potency.[5]
Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What should I do?
A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic small molecules. Here are a few troubleshooting steps:
-
Lower the final concentration: The solubility of this compound in aqueous solutions is significantly lower than in DMSO. Try using a lower final concentration in your experiment.
-
Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often tolerated and can help maintain solubility.
-
Use a surfactant or co-solvent: For in vivo studies, formulations with PEG300 and Tween-80 have been used to improve solubility.[2] While not always suitable for in vitro work, this indicates that surfactants can aid in keeping this compound in solution.
-
Vortex immediately after dilution: Ensure rapid and thorough mixing when adding the DMSO stock to the aqueous buffer.
Q5: My this compound is not showing the expected biological activity. What could be the reason?
A5: A lack of biological activity could be due to several factors:
-
Improper storage: Verify that the compound has been stored according to the recommendations to prevent degradation.
-
Degradation in experimental media: As the stability in aqueous solutions is not well-defined, it's possible the compound is degrading over the course of a long experiment. Consider refreshing the media with freshly diluted this compound for long-term cell culture experiments.
-
Cell line sensitivity: The cellular response to this compound can be dependent on the levels of its target, CK1α, which can vary between different cell lines.[7][8][9]
-
Experimental setup: Ensure that the final concentration of this compound is appropriate for the cell line and assay being used. Published effective concentrations in cell-based assays range from the nanomolar to low micromolar range.[6]
Data Summary
This compound Storage Conditions
| Form | Storage Temperature | Shelf Life | Citations |
| Powder | -20°C | 3 years | [1][2][5] |
| 4°C | 2 years | [1][2] | |
| 0 - 4°C | Short term (days to weeks) | [3] | |
| In Solvent (DMSO) | -80°C | 2 years | [1] |
| -20°C | 1 year | [1][5] |
This compound Solubility
| Solvent | Concentration | Notes | Citations |
| DMSO | ≥ 100 mg/mL (192.85 mM) | Sonication may be needed. | [5] |
| In Vivo Formulation 1 | ≥ 2.08 mg/mL (4.01 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [2] |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL (4.01 mM) | 10% DMSO, 90% corn oil | [2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the solution thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath for a few minutes to aid solubility. d. Visually inspect the solution to ensure there are no undissolved particles. e. Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. f. Store the aliquots at -80°C or -20°C as recommended.
Protocol for Assessing this compound Stability in Experimental Media (General Guidance)
Note: This is a general protocol and may need to be adapted for your specific experimental conditions.
-
Materials: this compound DMSO stock solution, cell culture medium or aqueous buffer of interest, HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Procedure: a. Prepare a fresh dilution of this compound from the DMSO stock into your experimental medium or buffer to a known final concentration (e.g., 10 µM). b. Immediately after preparation (T=0), take a sample of the solution and analyze it by HPLC to determine the initial peak area corresponding to intact this compound. c. Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO₂). d. At various time points (e.g., 2, 4, 8, 24, 48 hours), collect additional samples. e. Analyze each sample by HPLC under the same conditions as the T=0 sample. f. Data Analysis: i. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. ii. Plot the percentage of remaining this compound versus time to determine the stability profile. The half-life (T½) is the time it takes for the concentration of this compound to decrease by 50%.
Visualizations
This compound Mechanism of Action in the Wnt Signaling Pathway
Caption: this compound activates CK1α, enhancing β-catenin degradation and inhibiting Wnt signaling.
Troubleshooting Workflow for this compound Experiments
Caption: A logical guide for troubleshooting common issues encountered during this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Wnt/beta-catenin | Casein Kinase | TargetMol [targetmol.com]
- 6. This compound | CK1α activator | Probechem Biochemicals [probechem.com]
- 7. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
minimizing SSTC3 off-target effects in experiments
This technical support resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SSTC3 in experiments, with a focus on ensuring on-target activity and minimizing unintended effects.
Introduction: Understanding this compound and Its "Off-Target" Effects
It is a common misconception that this compound is a gene target for technologies like CRISPR. This compound is a small molecule activator of the enzyme Casein Kinase 1α (CK1α). [1][2][3][] Therefore, when discussing "off-target effects" for this compound, we are not referring to unintended genomic edits. Instead, we are addressing the possibility of this compound binding to and modulating the activity of proteins other than its intended target, CK1α. This guide will help you design and troubleshoot experiments to ensure the effects you observe are primarily due to the on-target activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an activator of Casein Kinase 1α (CK1α).[1][2][3][] By activating CK1α, this compound enhances the phosphorylation of target proteins. One of the most well-characterized roles of CK1α is as a negative regulator of the WNT signaling pathway.[5][6] In the absence of a WNT signal, CK1α is part of a "destruction complex" that phosphorylates β-catenin, marking it for degradation.[7][8] this compound's activation of CK1α enhances this process, leading to a potent inhibition of WNT signaling.[1][3][5]
Q2: What are the potential off-target effects of this compound?
A2: As a small molecule, this compound could potentially bind to other kinases or proteins with similar binding pockets to CK1α. While this compound has been shown to be a potent CK1α activator, comprehensive profiling against a full panel of kinases may not be publicly available.[2][5] Unintended interactions could lead to the modulation of other signaling pathways, resulting in unexpected phenotypes or toxicity. It is crucial to perform experiments to validate that the observed effects are indeed mediated by CK1α.
Q3: How can I be confident that the effects I see in my experiment are due to CK1α activation?
A3: Several experimental approaches can increase confidence in the on-target activity of this compound:
-
Rescue Experiments: If possible, knocking down or knocking out CK1α (e.g., using CRISPR or RNAi) should abrogate the effects of this compound.[2]
-
Downstream Pathway Analysis: Confirm that the observed phenotype correlates with known downstream effects of CK1α activation and WNT pathway inhibition, such as decreased β-catenin levels or reduced expression of WNT target genes (e.g., AXIN2, c-Myc).[5]
Q4: In which signaling pathway does this compound primarily function?
A4: this compound primarily functions as an inhibitor of the canonical WNT/β-catenin signaling pathway through its activation of CK1α.[1][3][][5]
Troubleshooting Guides
Problem 1: I am not observing the expected inhibition of WNT signaling with this compound.
-
Question: Is my concentration of this compound optimal?
-
Question: Is my cell line responsive to WNT pathway inhibition?
-
Question: How can I verify that this compound is active in my cells?
-
Answer: You can perform a Western blot to check for the phosphorylation of known CK1α substrates or a decrease in total β-catenin levels after a short treatment with this compound.[3]
-
Problem 2: I am observing cellular toxicity at concentrations where I expect to see specific pathway inhibition.
-
Question: Could this toxicity be an off-target effect?
-
Answer: Yes, cellular toxicity, especially at higher concentrations, can be a sign of off-target effects. It is important to define a therapeutic window where you observe WNT inhibition without significant cell death.
-
-
Question: How can I mitigate the toxic effects?
-
Answer: Try to use the lowest effective concentration of this compound as determined by your dose-response experiments. Also, consider the duration of the treatment; shorter exposure times may be sufficient to inhibit the pathway without causing widespread toxicity.
-
Data Presentation
Table 1: Quantitative Properties of this compound
| Parameter | Value | Reference |
| Target | Casein Kinase 1α (CK1α) | [1][2][3][] |
| Binding Affinity (Kd) for CK1α | 32 nM | [1][3][5] |
| EC50 for WNT Signaling Inhibition | 30 nM | [3][5] |
Experimental Protocols
Protocol 1: WNT Reporter Assay to Confirm this compound Activity
-
Cell Seeding: Plate cells (e.g., HEK293T or a colorectal cancer cell line) in a 96-well plate.
-
Transfection: Co-transfect the cells with a WNT-responsive reporter plasmid (e.g., TOPFlash, which contains TCF/LEF binding sites driving luciferase expression) and a control plasmid for normalization (e.g., Renilla luciferase).
-
This compound Treatment: 24 hours post-transfection, treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO). If applicable, stimulate WNT signaling with Wnt3a conditioned media or a GSK3β inhibitor.
-
Lysis and Luminescence Reading: After 16-24 hours of treatment, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the this compound concentration to determine the EC50.
Protocol 2: Western Blot for β-catenin Levels
-
Cell Treatment: Plate cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against total β-catenin. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative decrease in β-catenin levels upon this compound treatment.
Mandatory Visualization
References
- 1. targetmol.com [targetmol.com]
- 2. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Optimizing SSTC3 Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SSTC3, a potent activator of casein kinase 1α (CK1α) and an inhibitor of WNT signaling, in cell viability assays.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that potently activates casein kinase 1α (CK1α) with a binding affinity (Kd) of 32 nM. By activating CK1α, this compound enhances the function of the β-catenin destruction complex, leading to the inhibition of the WNT signaling pathway with an EC50 of 30 nM. This targeted inhibition of WNT signaling makes this compound a valuable tool for studying and potentially treating WNT-driven cancers.[1]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in reducing the viability of various colorectal cancer (CRC) cell lines that are dependent on the WNT signaling pathway. These include cell lines with mutations in the Adenomatous Polyposis Coli (APC) gene, such as SW403 and HT29, and cell lines with mutations in β-catenin (CTNNB1), like HCT116. It is notably less effective in CRC cell lines that are not WNT-dependent, such as RKO, highlighting its on-target activity.
Q3: What is a recommended starting concentration range for this compound in a cell viability assay?
A3: Based on published data, a starting concentration range of 0-1 µM is recommended for treating colorectal cancer cell lines. For sensitive cell lines like SW403, HCT116, and HT29, the EC50 values are in the nanomolar range. However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.
Q4: How long should I incubate cells with this compound?
A4: An incubation period of 5 days has been shown to be effective for assessing the impact of this compound on the viability of colorectal cancer cell lines. However, the optimal incubation time can vary depending on the cell line's doubling time and the specific experimental goals.
Q5: What is the solubility and stability of this compound in cell culture media?
A5: this compound is soluble in DMSO. For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is recommended to sonicate the DMSO stock solution to ensure complete dissolution. The stability of this compound in aqueous media over long incubation periods should be considered, and media changes with fresh compound may be necessary for longer experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or non-reproducible results | - Compound precipitation in media.- Inconsistent cell seeding density.- Variation in incubation time or conditions. | - Ensure complete dissolution of this compound in DMSO before diluting in media. Visually inspect for precipitates.- Use a hemocytometer or automated cell counter for accurate cell seeding.- Maintain consistent incubation times and ensure the incubator has stable temperature and CO2 levels. |
| High background or low signal-to-noise ratio in viability assay | - Interference from phenol red or serum in the media.- Incorrect wavelength reading.- Incomplete formazan crystal solubilization (for MTT assay). | - Use serum-free media during the assay incubation step if possible. Include a media-only background control.- Ensure the plate reader is set to the correct absorbance wavelength for your chosen assay (e.g., ~570 nm for MTT).- Ensure complete lysis and solubilization of formazan crystals. Extend incubation with the solubilizing agent if necessary.[2] |
| Unexpected cytotoxicity in control (non-WNT-dependent) cell lines | - Off-target effects of this compound at high concentrations.- Solvent (DMSO) toxicity. | - Test a wide range of this compound concentrations to identify a therapeutic window. Use the lowest effective concentration.- Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle-only control.[3][4] |
| No effect on cell viability in a known WNT-dependent cell line | - Compound degradation.- Low expression of the target protein, CK1α.- Paradoxical activation of other pathways. | - Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C.- Verify the expression level of CK1α in your cell line. Lower CK1α levels have been correlated with increased sensitivity to this compound.- While less common with kinase activators, paradoxical effects can occur.[5][6][7] Consider investigating downstream signaling markers to confirm pathway inhibition. |
Data Presentation
Table 1: Efficacy of this compound in Various Cell Lines
| Cell Line | Cancer Type | WNT Pathway Status | EC50 (nM) | Incubation Time |
| SW403 | Colorectal Carcinoma | APC mutant (WNT-dependent) | 63 | 5 days |
| HCT116 | Colorectal Carcinoma | CTNNB1 mutant (WNT-dependent) | 123 | 5 days |
| HT29 | Colorectal Carcinoma | APC mutant (WNT-dependent) | 132 | 5 days |
| RKO | Colorectal Carcinoma | WNT-independent | >10,000 | 5 days |
| Apc mutant organoids | Murine Intestinal Adenoma | APC mutant (WNT-dependent) | 70 - 150 | 4 days |
| Wild-type organoids | Normal Murine Intestine | Wild-type | 2,900 | 4 days |
This table summarizes data from published studies. EC50 values can vary based on experimental conditions.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO. Sonicate to ensure complete dissolution.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 5 days).
-
-
MTT Assay:
-
After incubation, carefully aspirate the medium containing this compound.
-
Add 50 µL of serum-free medium to each well.
-
Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the MTT solution.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background.
-
Subtract the absorbance of the blank (media only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
WNT/β-catenin Signaling Pathway and the Role of this compound
Caption: WNT/β-catenin signaling and this compound's mechanism.
Experimental Workflow for this compound Cell Viability Assay
Caption: Workflow for assessing cell viability with this compound.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: Troubleshooting unexpected cytotoxicity with this compound.
References
- 1. scielo.br [scielo.br]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
troubleshooting inconsistent results with SSTC3
Welcome to the technical support center for SSTC3, a small-molecule activator of Casein Kinase 1α (CK1α) and inhibitor of the WNT signaling pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues and inconsistencies during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule activator of casein kinase 1α (CK1α).[1] Its primary mechanism of action is to bind to and activate CK1α, which is a key negative regulator of the WNT/β-catenin signaling pathway.[2][3] By activating CK1α, this compound enhances the phosphorylation of β-catenin, leading to its ubiquitination and subsequent proteasomal degradation.[3][4] This ultimately results in the downregulation of WNT target gene expression.
Q2: What are the recommended storage and solubility conditions for this compound?
A2: Proper storage and handling of this compound are critical for maintaining its activity and ensuring reproducible results.
| Parameter | Recommendation |
| Storage (Solid) | Store at -20°C for up to 3 years. |
| Storage (In Solvent) | Store at -80°C for up to 1 year. |
| Recommended Solvent | DMSO is the recommended solvent for creating stock solutions.[5] |
| Solubility in DMSO | Soluble up to 100 mg/mL (192.85 mM). Sonication may be required to fully dissolve the compound.[4] |
| In Vivo Formulation | A common in vivo formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] |
Q3: What is the typical concentration range and treatment duration for this compound in cell culture experiments?
A3: The optimal concentration and duration of this compound treatment will vary depending on the cell line and the specific experimental endpoint. However, based on published studies, a general range can be provided.
| Cell Line Type | Effective Concentration (EC50) | Treatment Duration | Reference |
| Colorectal Cancer (CRC) Cell Lines (e.g., HT29, SW403, HCT116) | 63 - 132 nM | 5 days (for viability assays) | [6] |
| SW403 Cells | 100 nM | 15 minutes (for β-catenin phosphorylation) | [1][2] |
| WNT Reporter Gene Assay | 30 nM (EC50) | Not specified | [1] |
For long-term treatments (e.g., several days), it is important to consider cell confluence. It may be necessary to seed cells at a lower density or change the media and re-add fresh this compound every 2-3 days to maintain a consistent concentration.[7]
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, ranging from compound handling to experimental procedures. The following sections provide guidance on troubleshooting common issues.
Issue 1: Low or No Biological Activity of this compound
If you are observing lower than expected or no activity of this compound in your assays, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Improper Storage or Handling | Ensure this compound has been stored correctly (see FAQ Q2). Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions from a stock solution for each experiment. |
| Incorrect Concentration | Verify the calculations for your working dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Cell Line Insensitivity | Confirm that your cell line has an active WNT signaling pathway. Cell lines without active WNT signaling may not respond to this compound.[6] The abundance of the target protein, CK1α, can also influence sensitivity.[2] |
| Assay-Specific Issues | Ensure that your assay is sensitive enough to detect changes in WNT signaling. For example, when using a WNT reporter assay, verify the responsiveness of the reporter to known WNT activators and inhibitors. |
Issue 2: Inconsistent Western Blot Results for Phospho-β-catenin
A common method to assess this compound activity is to measure the phosphorylation of β-catenin. Inconsistent Western blot results for phospho-β-catenin are a frequent challenge.
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Performance | Use a phospho-specific β-catenin antibody validated for Western blotting. Check the antibody datasheet for recommended dilutions and blocking buffers.[4][5][8][9] |
| Low Abundance of Phospho-β-catenin | Phosphorylated β-catenin is rapidly degraded. Treat cells with a proteasome inhibitor (e.g., MG132) alongside this compound to allow for the accumulation of phosphorylated β-catenin.[10] |
| Phosphatase Activity | Include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation state of β-catenin. |
| Poor Protein Transfer | Ensure efficient transfer of proteins to the membrane, especially for high molecular weight proteins like β-catenin (~92 kDa).[4][9] |
| Inadequate Blocking | Use an appropriate blocking buffer, such as 5% BSA in TBST, for phospho-specific antibodies to reduce background noise.[11] |
Issue 3: Variability in Immunoprecipitation (IP) of CK1α
Immunoprecipitation of CK1α can be used to study its interactions or activity. Variability in IP results can be addressed by optimizing the protocol.
| Potential Cause | Recommended Solution |
| Inefficient Antibody-Antigen Binding | Use an antibody specifically validated for IP. Check the antibody datasheet for the recommended amount of antibody and lysate concentration.[12] |
| Harsh Lysis Conditions | Use a non-denaturing lysis buffer to preserve protein-protein interactions if you are performing a co-immunoprecipitation experiment. |
| Non-specific Binding | Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding. Include an isotype control (e.g., Rabbit IgG) to ensure the observed binding is specific to the CK1α antibody.[12] |
| Low Protein Expression | Ensure that your cell line expresses sufficient levels of endogenous CK1α. You may need to use a larger amount of cell lysate for the IP. |
Experimental Protocols
Protocol 1: Western Blot Analysis of β-catenin Phosphorylation
This protocol outlines a general procedure to assess the effect of this compound on β-catenin phosphorylation in cultured cells.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., SW403) in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Treat cells with 100 nM this compound or vehicle (DMSO) for 15 minutes.[2] For some cell lines, a longer incubation or co-treatment with a proteasome inhibitor may be necessary to detect phosphorylated β-catenin.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-β-catenin (e.g., targeting Ser33/37/Thr41) overnight at 4°C. A recommended starting dilution is 1:1000.[9]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total β-catenin and a loading control (e.g., GAPDH).
-
Protocol 2: Immunoprecipitation of CK1α
This protocol provides a general workflow for the immunoprecipitation of endogenous CK1α.
-
Cell Lysis:
-
Lyse cells in a non-denaturing IP lysis buffer (e.g., 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA) supplemented with protease inhibitors.
-
Collect the lysate as described in the Western blot protocol.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 30 minutes at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the CK1α antibody (check datasheet for recommended amount, e.g., 1-2 µg per 1 mg of lysate) and incubate overnight at 4°C with gentle rotation.
-
As a negative control, use a corresponding amount of rabbit IgG.[12]
-
Add fresh protein A/G agarose beads and incubate for 1-3 hours at 4°C.
-
Wash the beads three to five times with IP lysis buffer.
-
-
Elution and Analysis:
-
Elute the protein from the beads by adding Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the immunoprecipitated protein by Western blotting using a CK1α antibody. A recommended starting dilution is 1:500 to 1:1000.[12]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound activates CK1α, enhancing β-catenin phosphorylation and degradation.
Caption: Workflow for Western blot analysis of this compound-induced protein phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-β-Catenin (Ser33/37) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-β-Catenin (Thr41/Ser45) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phospho-beta Catenin (Ser33, Ser37, Thr41) Polyclonal Antibody (PA5-17915) [thermofisher.com]
- 9. Phospho-β-Catenin (Ser33/37/Thr41) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Anti-Casein Kinase 1 alpha antibody [EPR19824] (ab206652) | Abcam [abcam.com]
SSTC3 toxicity in normal versus cancer cells
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on investigating the differential toxicity of SSTC3 in normal versus cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small-molecule activator of casein kinase 1α (CK1α), a key component of the Wnt/β-catenin signaling pathway.[1][2] By activating CK1α, this compound enhances the phosphorylation and subsequent degradation of β-catenin, a crucial transcriptional co-activator in the Wnt pathway.[3][4] This leads to the inhibition of Wnt target gene expression and ultimately suppresses the growth of Wnt-dependent cancer cells.[5]
Q2: Why does this compound exhibit differential toxicity between normal and cancer cells?
A2: The selective toxicity of this compound towards cancer cells, particularly colorectal cancers (CRCs), is primarily attributed to the differential abundance of its target, CK1α.[6] Many Wnt-driven tumors have significantly lower levels of CK1α compared to normal tissues.[6][7] This reduction in CK1α makes the cancer cells more reliant on the remaining enzyme activity to maintain the Wnt signaling required for their proliferation and survival. Consequently, these cancer cells are more sensitive to the activation of CK1α by this compound.[4] In contrast, normal tissues with higher levels of CK1α are less affected by the same concentrations of this compound, providing a wider therapeutic window.[6][8]
Q3: Which cancer cell lines are sensitive to this compound?
A3: Colorectal cancer (CRC) cell lines with mutations that lead to constitutive Wnt pathway activation, such as those with mutations in Adenomatous Polyposis Coli (APC) or β-catenin (CTNNB1), are particularly sensitive to this compound.[5] Examples include HT29, SW403, and HCT116 cells.[8]
Q4: What are the expected EC50 values for this compound in sensitive cancer cells versus normal cells?
A4: The half-maximal effective concentration (EC50) for this compound is significantly lower in Wnt-dependent cancer cells and organoids compared to their normal counterparts. For instance, in mouse organoid studies, Apc mutant organoids showed sensitivity to this compound in the nanomolar range, while wild-type organoids required micromolar concentrations to achieve the same effect.[8]
Quantitative Data Summary
The following tables summarize the differential efficacy of this compound in cancer versus normal models.
Table 1: EC50 Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | Driving Mutation | EC50 (Viability Assay) | EC50 (Colony Formation) |
| SW403 | APC | 63 nM | 61 nM |
| HCT116 | CTNNB1 | 123 nM | 80 nM |
| HT29 | APC | 132 nM | 168 nM |
| RKO | Wnt-independent | 3.1 µM | Not Reported |
| HCT116 (mutant CTNNB1 deleted) | Wnt-independent | 1.5 µM | Not Reported |
Data sourced from Li et al., Science Translational Medicine, 2017.[5]
Table 2: EC50 Values of this compound in Mouse Intestinal Organoids
| Organoid Type | Genotype | EC50 (Growth Assay) |
| Apc mutant | Apcmin | 70 nM |
| Apc mutant | Apc-/- | 150 nM |
| Wild-type | Wild-type | 2.9 µM |
Data sourced from Li et al., Science Translational Medicine, 2017.[8]
Experimental Protocols
Here are detailed protocols for key assays to assess the differential toxicity of this compound.
Protocol 1: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Normal and cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both normal and cancer cells into 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium.[9] Include wells for vehicle control (e.g., DMSO) and untreated controls. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[10]
-
Formazan Solubilization: Carefully remove the medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[10] Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.[10]
Protocol 2: Cytotoxicity (LDH) Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
Normal and cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mix, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for a positive control (cells treated with a lysis solution provided in the kit).
-
Incubation: Incubate the plates for the desired treatment duration.
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) or carefully collect a portion of the supernatant (for adherent cells) without disturbing the cell layer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture and substrate according to the manufacturer's protocol.[12]
-
Incubation and Measurement: Incubate for the recommended time at room temperature, protected from light. Add the stop solution and measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[4]
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the positive control (maximum LDH release).
Protocol 3: Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.
Materials:
-
Normal and cancer cell lines
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer.[13] Add Annexin V-FITC and PI according to the kit's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[1]
Troubleshooting Guides
Issue 1: High variability between replicate wells in the MTT/LDH assay.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding to avoid clumps.
-
Use a multichannel pipette for adding reagents to minimize timing differences.
-
Avoid using the outer wells of the plate, as they are more prone to evaporation (edge effect). Fill them with sterile PBS or medium instead.[15]
-
Issue 2: No significant difference in toxicity observed between normal and cancer cells.
-
Possible Cause:
-
The chosen "normal" cell line may have altered signaling pathways or may not be a suitable control for the cancer cell line.
-
The cancer cell line used is not Wnt-dependent.
-
Incorrect concentration range of this compound was used.
-
-
Troubleshooting Steps:
-
Use isogenic cell lines (normal and cancer cells from the same donor) if available.
-
Confirm the Wnt-dependency of your cancer cell line through literature or by examining β-catenin levels.
-
Perform a wide dose-response curve for this compound to identify the optimal concentration range for both cell types.
-
Issue 3: High background in the LDH assay.
-
Possible Cause:
-
High cell death in the negative control group due to poor cell health or harsh handling.
-
LDH present in the serum of the culture medium.
-
-
Troubleshooting Steps:
-
Ensure gentle handling of cells during medium changes and reagent addition.
-
Use a serum-free medium for a few hours before the assay or use a medium with heat-inactivated serum.
-
Issue 4: High percentage of necrotic cells (Annexin V+/PI+) even at low this compound concentrations.
-
Possible Cause:
-
The compound may be inducing necrosis rather than apoptosis at the tested concentrations.
-
Harsh cell harvesting techniques (e.g., over-trypsinization) can damage cell membranes.
-
-
Troubleshooting Steps:
-
Perform a time-course experiment to detect early apoptotic events.
-
Use a gentle cell detachment method, such as using a cell scraper or a non-enzymatic dissociation solution.
-
Visualizations
Signaling Pathway
Caption: this compound activates CK1α to promote β-catenin degradation, inhibiting the Wnt pathway.
Experimental Workflow
Caption: Workflow for assessing the differential toxicity of this compound.
Logic of Differential Toxicity
Caption: Differential CK1α levels underlie the selective toxicity of this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. biopioneerinc.com [biopioneerinc.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Addressing SSTC3 Precipitation in Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to SSTC3 precipitation in culture media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule activator of casein kinase 1α (CK1α).[1][2] By activating CK1α, this compound enhances the phosphorylation of β-catenin, a key component of the Wnt signaling pathway. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, thereby inhibiting Wnt signaling. This pathway is often dysregulated in various cancers, making this compound a compound of interest for oncology research.
Q2: I've observed precipitation after adding this compound to my cell culture medium. What is the likely cause?
This compound is a hydrophobic compound with low aqueous solubility.[3] It is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. When this stock solution is diluted into an aqueous culture medium, the abrupt change in solvent polarity can cause the compound to precipitate out of solution. This is a common issue when working with hydrophobic small molecules in cell culture.[4][5][6]
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
The recommended solvent for preparing this compound stock solutions is DMSO.[2][7] It is highly soluble in DMSO, with concentrations up to 125 mg/mL (241.07 mM) being achievable with the aid of ultrasonication.[2] For long-term storage, the solid powder form of this compound should be stored at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to two years or at -20°C for up to one year.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?
High concentrations of DMSO can be toxic to cells.[6] As a general guideline, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid cytotoxic effects.[8] For sensitive cell lines or long-term experiments, it is recommended to keep the final DMSO concentration at or below 0.1%.[9] It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell viability and function.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.
Initial Observation: Precipitate Formation in Culture Medium
If you observe a cloudy appearance, particulate matter, or crystals in your culture medium after adding this compound, it is likely due to precipitation. This can lead to inaccurate experimental results due to a lower effective concentration of the compound and potential cytotoxic effects from the precipitate itself.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the recommended procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 518.53 g/mol .
-
Weigh the this compound powder and add it to a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the this compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes, or until the solution is clear. Gentle warming (up to 37°C) can also aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Dilution of this compound into Culture Medium to Prevent Precipitation
This protocol provides a stepwise method for diluting the DMSO stock solution into your aqueous cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture medium (containing serum, if applicable)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Stepwise Dilution: a. Perform an intermediate dilution of the stock solution in pre-warmed complete culture medium. For example, to achieve a final concentration of 10 µM, first dilute the 10 mM stock 1:10 in medium to create a 1 mM intermediate solution. b. Gently vortex the intermediate solution. c. Add the required volume of the intermediate solution to your final culture volume. For instance, add 10 µL of the 1 mM intermediate solution to 1 mL of medium to get a final concentration of 10 µM.
-
Direct Addition (for lower concentrations): a. Ensure the final DMSO concentration remains ≤ 0.1%. b. Pipette the required volume of the this compound stock solution directly into the pre-warmed medium while gently swirling the medium. Avoid adding the stock solution directly onto the cells.
-
After adding this compound, gently mix the medium by swirling the culture vessel.
-
Visually inspect the medium under a microscope to ensure no precipitation has occurred. If a slight precipitate is observed, brief sonication of the final medium in a water bath may help to redissolve it.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 518.53 g/mol | [2] |
| Solubility in DMSO | ≥ 125 mg/mL (241.07 mM) with sonication | [2] |
| Recommended Final DMSO Concentration in Culture | ≤ 0.1% - 0.5% | [8][9] |
| EC₅₀ for Wnt Signaling Inhibition | 30 nM | [1][2] |
| Effective Concentration in Colorectal Cancer Cell Lines | 0-1 µM (for cell viability assays) | [2] |
| Storage of Stock Solution | -80°C for up to 2 years | [2] |
Signaling Pathway Diagram
The following diagram illustrates the canonical Wnt signaling pathway and the mechanism of action for this compound.
Caption: The Wnt/β-catenin signaling pathway and the role of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
SSTC3 Pharmacokinetic Variability in Animal Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pharmacokinetic (PK) variability of SSTC3 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small-molecule activator of casein kinase 1α (CK1α), an established negative regulator of the Wnt signaling pathway.[1][2][3][4] By activating CK1α, this compound enhances the phosphorylation and subsequent degradation of β-catenin, the pivotal transcription coactivator of the Wnt pathway, thereby inhibiting Wnt-dependent signaling.[1][5] This mechanism is of significant interest for cancer therapy, particularly for colorectal cancers (CRCs) where the Wnt pathway is often constitutively active.[1][4][6]
Q2: What are the reported pharmacokinetic advantages of this compound?
A2: this compound was developed to have better pharmacokinetic properties compared to earlier CK1α activators like pyrvinium, which suffers from poor bioavailability.[3][6] Preclinical studies in mice have shown that this compound can achieve and maintain plasma concentrations sufficient for therapeutic efficacy.[1]
Q3: What are the typical doses of this compound used in animal studies?
A3: In published preclinical studies, this compound has been administered to mice at doses of 10 mg/kg and 25 mg/kg via intraperitoneal (IP) injection.[1][7] The 10 mg/kg dose was used in Apcmin mice to inhibit the growth of tumors driven by Apc mutations, while the 25 mg/kg dose was used in xenograft models.[1][4][7]
Q4: How is this compound's plasma concentration measured?
A4: Plasma concentrations of this compound are typically determined using a validated bioanalytical liquid chromatography-mass spectrometry (LC-MS) method.[1]
Troubleshooting Guide
Issue 1: High variability in plasma concentrations between individual animals.
-
Possible Cause 1: Inconsistent Intraperitoneal (IP) Injection Technique. The IP space in rodents contains various organs, and inadvertent injection into an organ or fatty tissue can alter the absorption rate and extent.
-
Troubleshooting Tip: Ensure consistent and proper IP injection technique. Aspirate before injecting to ensure the needle is not in a blood vessel or organ. Consider using a shorter needle for smaller animals to avoid puncturing organs.
-
-
Possible Cause 2: Animal Strain Differences. Different mouse strains can exhibit variability in drug metabolism and disposition, which can affect pharmacokinetic profiles.[8]
-
Troubleshooting Tip: If possible, use the same inbred strain of mice for all pharmacokinetic and efficacy studies to minimize genetic variability. If using different strains is unavoidable, characterize the pharmacokinetics in each strain.
-
-
Possible Cause 3: Formulation Issues. If this compound is not fully solubilized or forms a suspension, this can lead to variable absorption.
-
Troubleshooting Tip: Verify the solubility of this compound in the chosen vehicle. Ensure the formulation is homogenous and stable throughout the dosing procedure. A common in-vivo formulation for this compound is a solution containing DMSO, PEG300, Tween-80, and saline.[7]
-
Issue 2: Lower than expected plasma exposure (AUC).
-
Possible Cause 1: Rapid Metabolism. this compound may be subject to rapid first-pass metabolism, although its improved bioavailability over pyrvinium suggests this is less of an issue.[3]
-
Troubleshooting Tip: While specific metabolic pathways for this compound are not detailed in the provided search results, consider co-administration with a broad-spectrum cytochrome P450 inhibitor in a preliminary study to assess the impact of metabolic degradation.
-
-
Possible Cause 2: Poor Absorption from the Peritoneal Cavity. Factors such as binding to peritoneal proteins or inefficient transfer into the systemic circulation could limit absorption.
-
Troubleshooting Tip: Compare the pharmacokinetic profile following IP administration with that from an intravenous (IV) administration to determine the absolute bioavailability.
-
Issue 3: Difficulty in achieving sustained therapeutic plasma concentrations.
-
Possible Cause: Short Half-Life. The elimination half-life of this compound may be shorter than desired for a convenient dosing schedule.
-
Troubleshooting Tip: The dosing regimen of once daily IP injections has been shown to be effective in preclinical models.[7] If a more sustained exposure is required, consider alternative formulations such as subcutaneous implants or continuous infusion via an osmotic pump.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Value | Animal Model | Dose | Route of Administration | Source |
| Cmax | 3910 ng/mL (7.5 µM) | CD-1 Mice | 25 mg/kg | Intraperitoneal (IP) | [1] |
| AUC0–24 | 29,300 ng·hr/mL | CD-1 Mice | 25 mg/kg | Intraperitoneal (IP) | [1] |
| Tmax | Not Reported | - | - | - | - |
| t1/2 | Not Reported | - | - | - | - |
| Sustained Concentration | ~250 nM for >24 hours | CD-1 Mice | 25 mg/kg | Intraperitoneal (IP) | [1] |
Experimental Protocols
Detailed Methodology for a Representative this compound Pharmacokinetic Study in Mice
This protocol is a representative example based on the available literature and general pharmacokinetic study designs.
1. Animal Model:
-
Species: Mouse
-
Strain: CD-1 (as reported in key studies)
-
Sex: Male or female (be consistent within a study)
-
Age: 8-10 weeks
-
Weight: 20-25 g
-
Acclimation: Acclimate animals for at least 7 days prior to the study.
2. This compound Formulation:
-
Vehicle: A common vehicle for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]
-
Preparation: Prepare the dosing solution fresh on the day of administration. Ensure this compound is fully dissolved.
3. Dosing:
-
Dose: 25 mg/kg (as per the study providing PK data).[1]
-
Route of Administration: Intraperitoneal (IP) injection.
-
Volume: Typically 10 mL/kg.
4. Blood Sampling:
-
Method: Serial blood sampling from a consistent site (e.g., saphenous vein or tail vein). For terminal time points, cardiac puncture can be used.
-
Time Points: Pre-dose (0 hr), and at multiple time points post-dose, for example: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
Anticoagulant: Use tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
5. Bioanalysis:
-
Method: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.
-
Calibration: Prepare calibration standards and quality control samples in blank mouse plasma.
6. Pharmacokinetic Analysis:
-
Software: Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.
-
Parameters to Calculate: Cmax, Tmax, AUC, and t1/2.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for an in-vivo pharmacokinetic study.
References
- 1. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CK1α activator | Probechem Biochemicals [probechem.com]
- 4. TargetMol [targetmol.com]
- 5. The Pharmacodynamic-Toxicodynamic Relationship of AUC and Cmax in Vancomycin-Induced Kidney Injury in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to SSTC3 Treatment
Welcome to the technical support center for SSTC3, a potent activator of Casein Kinase 1α (CK1α) for the inhibition of WNT signaling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and addressing potential challenges, including the emergence of treatment resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule activator of Casein Kinase 1α (CK1α).[1][2][3] By activating CK1α, this compound enhances the phosphorylation of β-catenin, a key component of the WNT signaling pathway. This phosphorylation marks β-catenin for proteasomal degradation, thereby inhibiting the canonical WNT signaling cascade.[4] This pathway is often hyperactivated in various cancers, particularly colorectal cancer.[4]
Q2: What is the recommended concentration of this compound for in vitro experiments?
A2: The effective concentration of this compound can vary depending on the cell line and the specific assay. For WNT reporter assays, the EC50 is approximately 30 nM.[1][3] In cell viability assays with WNT-dependent colorectal cancer cell lines (e.g., HT29, SW403, HCT116), EC50 values are typically in the range of 60-140 nM.[5] For initial experiments, a dose-response curve ranging from 10 nM to 1 µM is recommended to determine the optimal concentration for your specific model system.
Q3: How should I prepare this compound for in vitro and in vivo use?
A3: For in vitro use, this compound can be dissolved in DMSO to create a stock solution. A common stock concentration is 100 mg/mL.[2] For in vivo studies, one protocol involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution.[1] Another option is a suspension in 10% DMSO and 90% corn oil.[1] It is crucial to ensure complete dissolution, and sonication may be required.[1][2]
Q4: Are there known resistance mechanisms to this compound?
A4: While specific acquired resistance mechanisms to this compound have not been extensively documented in the literature, potential resistance can be extrapolated from general principles of resistance to kinase-targeted therapies and WNT pathway inhibitors. These may include:
-
Target Modification: Mutations in the CSNK1A1 gene (encoding CK1α) that prevent this compound binding or activation.[6][7]
-
Bypass Tracks: Activation of alternative signaling pathways that promote cell survival and proliferation, rendering the cells less dependent on WNT signaling.[8][9]
-
Drug Efflux: Increased expression of drug efflux pumps that reduce the intracellular concentration of this compound.[9]
-
Alterations in Downstream Components: Mutations or altered expression of proteins downstream of CK1α in the WNT pathway that make them insensitive to the effects of β-catenin degradation.
Troubleshooting Guides
In Vitro Experiments
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Reduced or no this compound activity in cell-based assays | Compound Instability/Degradation: this compound may have degraded due to improper storage or handling. | - Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store stock solutions at -80°C for long-term storage and -20°C for short-term. |
| Solubility Issues: this compound may have precipitated out of the media. | - Ensure the final DMSO concentration in the cell culture media is low (typically <0.1%) to avoid solvent toxicity and precipitation.- Visually inspect the media for any signs of precipitation after adding this compound.- Sonication can aid in the dissolution of the compound in the stock solution.[1][2] | |
| Cell Line Insensitivity: The cell line used may not be dependent on the WNT signaling pathway for its growth and survival. | - Confirm the WNT-dependency of your cell line through literature review or by assessing the expression of WNT pathway components.- Use a WNT-dependent positive control cell line (e.g., HCT116, SW403).[5] | |
| Inconsistent results between experiments | Variability in Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect cellular response. | - Maintain consistent cell seeding densities and passage numbers for all experiments.- Use the same batch of media and supplements for the duration of the study. |
| Inaccurate Pipetting: Errors in preparing serial dilutions of this compound can lead to inconsistent concentrations. | - Calibrate pipettes regularly.- Prepare a master mix of the final this compound concentration to add to replicate wells to minimize pipetting variability. | |
| High background in WNT reporter assays | Leaky Reporter Construct: The TCF/LEF reporter construct may have high basal activity in the absence of WNT signaling. | - Co-transfect with a control plasmid (e.g., FOPflash) that has mutated TCF/LEF binding sites to determine the level of non-specific reporter activity.- Normalize the results to a co-transfected constitutively active reporter (e.g., Renilla luciferase) to control for transfection efficiency.[10] |
| Constitutive WNT Activation: The cell line may have a high level of endogenous WNT signaling. | - Select a cell line with lower basal WNT activity for reporter assays if possible.- Ensure that the serum used in the culture medium does not contain high levels of Wnt ligands. |
In Vivo Experiments
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Lack of tumor growth inhibition in xenograft models | Poor Bioavailability: The formulation of this compound may not be optimal for absorption and distribution. | - Verify the formulation protocol and ensure complete dissolution of this compound.- Consider alternative administration routes or formulation vehicles.[1] |
| Inadequate Dosing: The dose of this compound may be too low to achieve a therapeutic concentration in the tumor tissue. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose in your animal model.- Published effective doses range from 10 mg/kg to 25 mg/kg via intraperitoneal injection.[1] | |
| Rapid Metabolism: this compound may be rapidly cleared from circulation. | - Conduct pharmacokinetic studies to determine the half-life of this compound in your animal model.[11][12][13] | |
| Toxicity in animal models (e.g., weight loss) | Off-target Effects or High Dose: The dose of this compound may be too high, leading to toxicity. | - Reduce the dose of this compound or the frequency of administration.- Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and ruffled fur.[14] |
| Vehicle Toxicity: The vehicle used to dissolve this compound may be causing toxicity. | - Administer the vehicle alone to a control group of animals to assess its toxicity. |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium.
-
Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
WNT Reporter Assay (Luciferase-based)
-
Transfection: Co-transfect cells in a 24-well plate with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a constitutively active Renilla luciferase plasmid (for normalization).
-
Recovery: Allow cells to recover for 24 hours post-transfection.
-
Treatment: Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. If assessing inhibition of ligand-induced WNT signaling, add a WNT ligand (e.g., Wnt3a) to the appropriate wells.
-
Incubation: Incubate for 24-48 hours.
-
Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in WNT reporter activity relative to the control.
Visualizing Signaling Pathways and Workflows
Caption: WNT Signaling Pathway and the Mechanism of this compound Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Wnt/beta-catenin | Casein Kinase | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. youtube.com [youtube.com]
- 5. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDMX inhibits casein kinase 1α activity and stimulates Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor-derived CK1α mutations enhance MDMX inhibition of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. annexpublishers.com [annexpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacodynamics and pharmacokinetics of C3, a heparin-derived oligosaccharide mixture, in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of Pharmacodynamics - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 13. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to Wnt Pathway Inhibitors: SSTC3 vs. Pyrvinium
In the landscape of targeted cancer therapy, the Wnt signaling pathway, a critical regulator of cell proliferation and differentiation, has emerged as a key therapeutic target, particularly in colorectal cancers where its mutation is a frequent driver. This guide provides a detailed comparison of two prominent Wnt pathway inhibitors: SSTC3, a novel small molecule, and Pyrvinium, a long-established anthelmintic agent repurposed for its anti-cancer properties. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, toxicity, and mechanisms of action supported by experimental data.
Executive Summary
This compound and Pyrvinium both function as inhibitors of the Wnt signaling pathway by activating Casein Kinase 1α (CK1α). However, this compound demonstrates a significantly improved therapeutic profile. Preclinical studies reveal that this compound possesses superior pharmacokinetic properties and exhibits minimal gastrointestinal toxicity, a common and dose-limiting side effect of many Wnt inhibitors.[1][2] In contrast, Pyrvinium's poor bioavailability has largely restricted its clinical development for cancer therapy.[1][2] The enhanced therapeutic index of this compound is attributed to the differential abundance of its target, CK1α, which is less prevalent in Wnt-driven tumors compared to healthy gastrointestinal tissue.[1][2]
Efficacy Comparison
This compound has shown potent inhibition of the Wnt signaling pathway with an EC50 of 30 nM.[3][4] In cellular assays, it effectively decreases the viability of various colorectal cancer (CRC) cell lines in a dose-dependent manner.[1][5] In vivo studies have further demonstrated its ability to inhibit the growth of Apc mutation-driven tumors and CRC xenografts in mice.[1][4]
Pyrvinium also inhibits Wnt signaling through the activation of CK1α.[1] However, its efficacy in vivo has been hampered by its limited bioavailability.[1][2] While it shows activity in cell-based assays, the concentrations required may not be achievable systemically without inducing toxicity.
Quantitative Efficacy Data
| Compound | Assay Type | Cell Line(s) | EC50/IC50 | In Vivo Model | Dosage | Tumor Growth Inhibition | Reference |
| This compound | WNT Reporter Assay | 293T | 30 nM | - | - | - | [3][4] |
| Cell Viability Assay | HT29 | 132 nM | - | - | - | [1] | |
| Cell Viability Assay | SW403 | 63 nM | - | - | - | [1] | |
| Cell Viability Assay | HCT116 | 123 nM | - | - | - | [1] | |
| Colony Formation Assay | HT29 | 168 nM | - | - | - | [1] | |
| Colony Formation Assay | SW403 | 61 nM | - | - | - | [1] | |
| Colony Formation Assay | HCT116 | 80 nM | - | - | - | [1] | |
| Tumor Growth | Apcmin mice | - | 10 mg/kg, IP, daily | Significant reduction in polyp number and size | [1][4] | ||
| Tumor Growth | HCT116 xenografts | - | 25 mg/kg, IP, daily | Significant inhibition of tumor growth | [1][4] | ||
| Tumor Growth | SW403 xenografts | - | 15 mg/kg, IP, daily | Significant reduction in tumor growth | [1] | ||
| Pyrvinium | WNT Reporter Assay | - | Potent inhibitor | - | - | - | [1] |
| In Vivo Studies | - | - | Limited by poor bioavailability | - | - | [1][2] |
Toxicity Profile
A major advantage of this compound is its favorable toxicity profile. Studies have shown that this compound exhibits minimal gastrointestinal toxicity compared to other classes of Wnt inhibitors.[1][2][4] This is a critical differentiator, as toxicity to normal gastrointestinal tissue is a significant hurdle for the clinical application of Wnt pathway inhibitors.[1][2] The reduced toxicity of this compound is linked to the lower abundance of its target, CK1α, in Wnt-driven tumors relative to normal intestinal tissue.[1][6] In contrast, the clinical utility of pyrvinium is constrained by its toxicity profile, which, coupled with its poor bioavailability, makes it a less viable candidate for systemic cancer therapy.
Comparative Toxicity Data
| Compound | Toxicity Finding | Animal Model | Observations | Reference |
| This compound | Minimal gastrointestinal toxicity | Mice | No significant body weight loss or intestinal damage observed at effective doses. | [1][7] |
| Pyrvinium | Systemic toxicity at effective concentrations | - | Poor bioavailability limits in vivo studies, but toxicity is a known concern. | [1] |
Mechanism of Action and Signaling Pathways
Both this compound and Pyrvinium exert their anti-cancer effects by modulating the canonical Wnt signaling pathway. They act as activators of Casein Kinase 1α (CK1α), a key component of the β-catenin destruction complex.[1][3] In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[8] In many cancers, mutations in components of the Wnt pathway lead to the stabilization and nuclear accumulation of β-catenin, which then activates transcription of target genes involved in cell proliferation. By activating CK1α, this compound and Pyrvinium enhance the phosphorylation and degradation of β-catenin, thereby inhibiting Wnt-driven tumor growth.[9]
Experimental Protocols
Wnt Reporter Assay (TOPflash Assay)
This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.
-
Cell Culture: 293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOPflash) and a Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, cells are treated with varying concentrations of this compound or Pyrvinium in the presence of Wnt3A-conditioned media to stimulate the pathway.
-
Lysis and Luminescence Reading: After another 24-48 hours, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The EC50 value is calculated from the dose-response curve.
In Vivo Tumor Xenograft Studies
This protocol outlines a typical experiment to assess the anti-tumor efficacy of the compounds in a mouse model.
-
Cell Implantation: Human colorectal cancer cells (e.g., HCT116 or SW403) are subcutaneously injected into the flanks of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: this compound (e.g., 15-25 mg/kg) or vehicle control is administered daily via intraperitoneal (IP) injection.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predefined time point), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, gene expression).
Conclusion
The available preclinical data strongly suggests that this compound is a more promising therapeutic candidate than Pyrvinium for the treatment of Wnt-driven cancers. Its improved pharmacokinetic profile, potent efficacy, and, most importantly, its minimal gastrointestinal toxicity give it a significant advantage. While both compounds share a common mechanism of action, the superior drug-like properties of this compound make it a more viable candidate for clinical development. Further investigation, including Phase I clinical trials, which were anticipated for this compound, will be crucial in determining its ultimate clinical utility.[6]
References
- 1. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. StemSynergy Therapeutics Announces Breakthrough In Colorectal Cancer Drug Development - BioSpace [biospace.com]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. Pyrvinium pamoate regulates MGMT expression through suppressing the Wnt/β-catenin signaling pathway to enhance the glio… [ouci.dntb.gov.ua]
A Head-to-Head Comparison: SSTC3 Versus Tankyrase Inhibitors in the Modulation of Wnt Signaling
For researchers, scientists, and drug development professionals, the targeting of the Wnt signaling pathway, a critical regulator of cell proliferation and differentiation, represents a significant frontier in cancer therapeutics. Aberrant Wnt signaling is a hallmark of numerous cancers, particularly colorectal cancer. This guide provides an objective comparison of two distinct strategies for inhibiting this pathway: the activation of Casein Kinase 1α (CK1α) by SSTC3 and the inhibition of Tankyrase enzymes.
This comparison will delve into their mechanisms of action, present available quantitative data on their performance, and provide detailed experimental protocols for key assays used in their evaluation.
Mechanism of Action: Two Sides of the Same Coin
Both this compound and tankyrase inhibitors ultimately aim to decrease the levels of β-catenin, the key effector of the canonical Wnt signaling pathway. However, they achieve this through different upstream interventions.
This compound: Activating a Key Destruction Complex Kinase
This compound is a potent activator of Casein Kinase 1α (CK1α). CK1α is a critical component of the β-catenin destruction complex, a multi-protein assembly responsible for phosphorylating β-catenin and marking it for ubiquitination and subsequent proteasomal degradation. By activating CK1α, this compound enhances the efficiency of this destruction complex, leading to a reduction in β-catenin levels and the subsequent downregulation of Wnt target gene expression.
Tankyrase Inhibitors: Stabilizing the Destruction Complex Scaffold
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a crucial role in the Wnt pathway by poly(ADP-ribosyl)ating (PARsylating) AXIN, the scaffold protein of the β-catenin destruction complex. This PARsylation marks AXIN for ubiquitination and proteasomal degradation. Tankyrase inhibitors bind to the catalytic domain of tankyrases, preventing the PARsylation of AXIN.[1] This leads to the stabilization and accumulation of AXIN, which in turn enhances the assembly and activity of the β-catenin destruction complex, ultimately resulting in decreased β-catenin levels.[2][3][4][5]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and a selection of well-characterized tankyrase inhibitors. It is important to note that a direct head-to-head comparison in the same experimental settings is often not available in the public domain. The data presented here is collated from various studies.
Table 1: Biochemical and Cellular Potency
| Compound/Inhibitor | Target | Assay Type | IC50/EC50/GI50 | Cell Line | Reference |
| This compound | CK1α (activator) | WNT Signaling Inhibition | EC50: 30 nM | - | MCE |
| XAV939 | TNKS1/2 | Wnt/β-catenin signaling | IC50: 11 nM | HEK293T | Huang et al., 2009 |
| TNKS1 | Enzymatic Assay | IC50: 13.4 nM | - | Oncotarget, 2015 | |
| G007-LK | TNKS1/2 | Cell Growth Inhibition | GI50: 0.434 µM | COLO-320DM | [6] |
| WNT/β-catenin signaling | Reporter Assay | IC50/IC25: (nM) | Various | [7] | |
| RK-287107 | TNKS1/2 | Cell Growth Inhibition | GI50: 0.449 µmol/L | COLO-320DM | [6] |
| TNKS1 | Enzymatic Assay | IC50: 42.2 nmol/L | - | [6] | |
| TNKS2 | Enzymatic Assay | IC50: 42.3 nmol/L | - | [6] | |
| OM-153 | TNKS1/2 | Cell Growth Inhibition | GI50: 10.1 nM | COLO 320DM | [8] |
| WNT/β-catenin signaling | Reporter Assay | IC50: pM range | HEK293 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these compounds. Below are outlines of key experimental protocols.
Wnt/β-catenin Reporter Assay (TOP/FOP Flash Assay)
This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.
Principle: Cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (TOP-Flash) and a control plasmid with mutated TCF/LEF sites (FOP-Flash). A constitutively expressed Renilla luciferase plasmid is also co-transfected for normalization. Activation of the Wnt pathway leads to β-catenin-mediated activation of the TOP-Flash reporter.
Protocol:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a 96-well plate. Co-transfect with TOP-Flash or FOP-Flash reporter plasmids and a Renilla luciferase normalization vector using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of the test compound (this compound or tankyrase inhibitor) or vehicle control.
-
Wnt Pathway Stimulation (Optional): To study antagonists, stimulate the pathway with Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021).
-
Luciferase Measurement: After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the fold change in reporter activity relative to the vehicle-treated control. Determine IC50 or EC50 values by plotting the normalized reporter activity against the compound concentration.
AXIN Stabilization Assay (Western Blot)
This assay assesses the ability of a compound to increase the intracellular levels of AXIN.
Principle: Cells are treated with the test compound, and the total protein is extracted. AXIN protein levels are then detected and quantified by Western blotting.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., SW480, DLD-1) and treat with the test compound at various concentrations and time points.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for AXIN1 or AXIN2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess the direct binding of a compound to its target protein in a cellular context.[9][10][11][12]
Principle: The binding of a ligand (e.g., this compound to CK1α or a tankyrase inhibitor to TNKS) can stabilize the target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by measuring the amount of soluble protein remaining after heat treatment.[13][14]
Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heat Treatment: Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a fixed time (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or detergents. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of the target protein (CK1α or Tankyrase) in the soluble fraction by Western blotting or other detection methods like ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
In Vitro Ubiquitination Assay
This assay is used to determine if a protein of interest is a substrate for ubiquitination.[15][16]
Principle: The ubiquitination of a substrate protein is reconstituted in a test tube using purified components: E1 activating enzyme, an E2 conjugating enzyme, an E3 ligase, ubiquitin, and ATP. The ubiquitinated substrate is then detected by Western blotting.
Protocol:
-
Reaction Setup: Combine recombinant E1, E2, E3 (e.g., the E3 ligase responsible for AXIN degradation), ubiquitin, ATP, and the substrate protein (e.g., recombinant AXIN) in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and heating.
-
Detection of Ubiquitination: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the substrate protein or ubiquitin. A ladder of higher molecular weight bands corresponding to the mono- and poly-ubiquitinated substrate indicates a positive result.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta | PLOS One [journals.plos.org]
- 2. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Inhibition of tankyrases induces Axin stabilization and blocks Wnt signalling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. annualreviews.org [annualreviews.org]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 15. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
Validating SSTC3 On-Target Effects: A Comparative Guide to CK1α Knockdown
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacological activator SSTC3's activity in the presence and absence of its target protein, Casein Kinase 1α (CK1α). Experimental data from studies on colorectal cancer (CRC) cell lines are presented to validate the on-target effects of this compound, supported by detailed experimental protocols.
This compound is a potent and selective small-molecule activator of CK1α, a critical negative regulator of the Wnt signaling pathway. Dysregulation of the Wnt pathway is a key driver in many cancers, including nearly all colorectal cancers. By activating CK1α, this compound enhances the degradation of β-catenin, a central component of the Wnt pathway, thereby inhibiting cancer cell proliferation. To definitively demonstrate that the anti-cancer effects of this compound are mediated through its intended target, CK1α, researchers employ CK1α knockdown experiments. This guide outlines the expected outcomes and methodologies for such validation studies.
Data Presentation: this compound Efficacy with and without CK1α
The on-target effect of this compound is demonstrated by a significant shift in its half-maximal effective concentration (EC50) upon the reduction of its target protein, CK1α. In cells with normal levels of CK1α, a specific concentration of this compound is required to inhibit cell viability by 50%. However, when CK1α is knocked down using techniques like small interfering RNA (siRNA), the cells are expected to become more sensitive to this compound, resulting in a lower EC50 value.
To illustrate the on-target activity of this compound via the Wnt pathway, we can examine its effect on HCT116 colorectal cancer cells, which harbor a constitutively activating mutation in β-catenin (CTNNB1).
| Cell Line | Genotype | This compound EC50 (nM) |
| HCT116 | Mutant CTNNB1 | 78 |
| HCT116 | Wild-type CTNNB1 (mutant allele deleted) | 1500 |
This table demonstrates that the efficacy of this compound is significantly enhanced in cells driven by a Wnt pathway mutation, supporting its on-target mechanism.
Furthermore, the potency of this compound has been characterized in various Wnt-dependent colorectal cancer cell lines:
| Cell Line | Wnt-Dependency | This compound EC50 (nM) |
| HT29 | APC mutation | 168 |
| SW403 | APC mutation | 61 |
| HCT116 | CTNNB1 mutation | 80 |
| RKO | Non-Wnt dependent | 3100 |
This data highlights the selectivity of this compound for cancer cells with a hyperactive Wnt signaling pathway.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanism and the experimental approach to validate the on-target effects of this compound, the following diagrams are provided.
Caption: Wnt signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for validating this compound on-target effects.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
siRNA-Mediated Knockdown of CK1α (CSNK1A1)
This protocol outlines the transient knockdown of the CSNK1A1 gene, which encodes the CK1α protein, in a colorectal cancer cell line such as HCT116.
Materials:
-
HCT116 cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
Control siRNA (non-targeting)
-
Validated siRNA targeting human CSNK1A1
-
6-well tissue culture plates
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
Procedure:
-
Cell Seeding: The day before transfection, seed HCT116 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 25 pmol of siRNA (either control or CSNK1A1-targeting) into 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 125 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~250 µL). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the media from the HCT116 cells and replace it with 2.25 mL of fresh, antibiotic-free complete growth medium.
-
Add the 250 µL of siRNA-lipid complexes to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
-
Validation of Knockdown: After the incubation period, harvest the cells to assess the knockdown efficiency of CK1α protein levels via Western blotting.
Western Blot for CK1α Protein Levels
This protocol is used to confirm the successful knockdown of CK1α protein following siRNA transfection.
Materials:
-
Transfected HCT116 cell lysates
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-CK1α
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the control and CK1α-knockdown cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CK1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system. Reprobe the membrane with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the EC50 of this compound.
Materials:
-
Control and CK1α-knockdown HCT116 cells
-
96-well plates
-
This compound (in a range of concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed both control and CK1α-knockdown HCT116 cells into 96-well plates at a density of 5,000 cells per well. Allow the cells to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the EC50 value for both the control and CK1α-knockdown cells.
-
By following these protocols, researchers can effectively validate the on-target effects of this compound and gather quantitative data to support its mechanism of action as a CK1α activator for the inhibition of Wnt-driven cancers.
References
- 1. A library of siRNA duplexes targeting the phosphoinositide 3-kinase pathway: determinants of gene silencing for use in cell-based screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SSTC3 Efficacy in SMO Inhibitor-Resistant Medulloblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of SSTC3, a novel Casein Kinase 1α (CK1α) activator, with alternative therapeutic strategies for Sonic Hedgehog (SHH) subgroup medulloblastoma that has developed resistance to Smoothened (SMO) inhibitors. The information presented is based on preclinical experimental data and is intended to inform further research and drug development efforts in this critical area of pediatric neuro-oncology.
Introduction to SMO Inhibitor Resistance in Medulloblastoma
The SHH signaling pathway is a critical driver in approximately 30% of medulloblastomas. SMO inhibitors, such as vismodegib and sonidegib, have shown clinical efficacy in treating SHH-driven medulloblastoma. However, the development of resistance is a significant clinical challenge, limiting the long-term effectiveness of these targeted therapies.
Resistance to SMO inhibitors can occur through several mechanisms:
-
On-target mutations: Mutations in the SMO protein can prevent inhibitor binding, leading to the reactivation of the SHH pathway.
-
Downstream alterations: Genetic alterations downstream of SMO, such as amplification of the GLI2 gene or mutations in the SUFU gene, can drive pathway activation independently of SMO.
-
Activation of parallel signaling pathways: Upregulation of other oncogenic pathways, such as the PI3K/AKT pathway, can promote tumor growth and survival despite SMO inhibition.[1]
The emergence of these resistance mechanisms necessitates the development of novel therapeutic agents that can overcome or bypass these roadblocks. This compound, by targeting a downstream component of the SHH pathway, represents a promising strategy in this context.
This compound: A Novel Approach Targeting Downstream of SMO
This compound is a small molecule activator of CK1α.[2] CK1α is a serine/threonine kinase that plays a crucial role in the SHH pathway by phosphorylating and promoting the degradation of the GLI family of transcription factors (GLI1 and GLI2).[2][3] GLI proteins are the final effectors of the SHH pathway, and their activation is essential for tumorigenesis.
By activating CK1α, this compound effectively reduces the levels of GLI1 and GLI2 proteins, thereby inhibiting SHH pathway activity downstream of SMO.[2] This mechanism of action allows this compound to bypass resistance mechanisms that involve mutations in SMO or upstream components of the pathway.[2]
Signaling Pathway of this compound Action
References
SSTC3 Bests First-Generation CK1α Activators in Bioavailability, Paving the Way for Systemic Wnt Pathway Inhibition
For researchers and drug development professionals, the quest for orally bioavailable small molecules that can effectively modulate the Wnt signaling pathway has been a long-standing challenge. The development of SSTC3, a second-generation casein kinase 1α (CK1α) activator, marks a significant advancement over first-generation activators like pyrvinium pamoate, primarily due to its substantially improved pharmacokinetic profile. This guide provides a comparative analysis of the bioavailability of this compound and first-generation CK1α activators, supported by available experimental data and detailed methodologies.
The first-generation CK1α activator, pyrvinium pamoate, an FDA-approved anthelmintic, demonstrated potent inhibition of Wnt signaling. However, its clinical development as a systemic anti-cancer agent has been hampered by its poor oral bioavailability.[1][2] Recognizing this limitation, this compound was developed as a novel small-molecule CK1α activator with enhanced pharmacokinetic properties, enabling effective systemic administration and in vivo target engagement.[1][3]
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic data for this compound and the first-generation CK1α activator, pyrvinium pamoate. It highlights the superior systemic exposure achieved with this compound, a critical factor for its efficacy in preclinical models of Wnt-driven diseases.
| Parameter | This compound | Pyrvinium Pamoate (First-Generation) | Reference |
| Oral Bioavailability (F%) | Data not publicly available | Very low; minimal systemic absorption reported | [1][2] |
| Route of Administration | Intraperitoneal (in published studies) | Oral | [3] |
| Animal Model | Mice (CD-1) | Humans, Rats, Mice | [3] |
| Dose | 25 mg/kg (intraperitoneal) | 5 mg/kg (oral, human) | [3] |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Not consistently detected or quantified | [3] |
| Time to Peak (Tmax) | Data not publicly available | Not applicable due to poor absorption | |
| Area Under the Curve (AUC) | Dose-dependent | Not quantifiable in most studies | [3] |
| Plasma Concentration | ~250 nM maintained for 24 hours (after 25 mg/kg IP) | Minute quantities detected in plasma and urine | [3] |
| Analytical Method | Liquid Chromatography-Mass Spectrometry (LC-MS) | Spectrofluorometric assay | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in the comparison.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for assessing the pharmacokinetics of a test compound, such as this compound, in a murine model.
-
Animal Model: Male or female CD-1 mice, 8-10 weeks old.
-
Compound Administration:
-
Intraperitoneal (IP) Injection: The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., DMSO and saline). A single dose (e.g., 25 mg/kg) is administered via IP injection.
-
Oral Gavage: For oral bioavailability studies, the compound is formulated in an appropriate vehicle and administered directly into the stomach using a gavage needle.
-
-
Blood Sampling:
-
Blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Blood is collected via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: The blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is then transferred to clean tubes and stored at -80°C until analysis.
-
Data Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.
Bioanalytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes a general method for the quantification of a small molecule like this compound in plasma samples.
-
Sample Preparation:
-
Plasma samples are thawed on ice.
-
A protein precipitation step is performed by adding a solvent (e.g., acetonitrile) containing an internal standard to the plasma samples.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a new plate or vials for LC-MS analysis.
-
-
Chromatographic Separation:
-
An aliquot of the supernatant is injected onto a reverse-phase C18 HPLC column.
-
A gradient elution is performed using mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The analysis is performed in the positive or negative ion mode, depending on the compound's properties.
-
The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for the analyte and the internal standard to ensure selectivity and sensitivity.
-
-
Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentrations of the analyte in the unknown samples are then determined from this calibration curve.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
References
Assessing the Therapeutic Index of SSTC3 in Preclinical Models: A Comparative Guide
For researchers and drug development professionals, the therapeutic index (TI) is a critical measure of a drug's safety and efficacy.[1][2] It quantifies the window between the dose required for a therapeutic effect and the dose that causes toxicity.[2][3][4] A wider therapeutic window generally indicates a safer drug, with a lower risk of overdose.[2] This guide provides a comparative framework for assessing the therapeutic index of a novel anti-cancer compound, SSTC3, against other alternatives in preclinical models. The data presented herein is for illustrative purposes to guide researchers in their evaluation of novel therapeutic agents.
Comparative Efficacy and Toxicity of this compound and Alternatives
The preclinical development of oncology drugs requires a thorough evaluation of both anti-tumor efficacy and systemic toxicity.[5][6] The following tables summarize hypothetical data for this compound in comparison to two alternative compounds, Compound A and Compound B, across various preclinical assays.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line A (IC50 in µM) | Cell Line B (IC50 in µM) | Normal Fibroblasts (CC50 in µM) |
| This compound | 0.5 | 0.8 | 50 |
| Compound A | 1.2 | 1.5 | 45 |
| Compound B | 0.3 | 0.6 | 15 |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Dosing Regimen | Tumor Growth Inhibition (%) |
| This compound | 10 mg/kg, daily | 85 |
| Compound A | 10 mg/kg, daily | 70 |
| Compound B | 5 mg/kg, daily | 90 |
Data based on a 28-day study in patient-derived xenograft (PDX) models which closely mimic human disease.[7]
Table 3: In Vivo Acute Toxicity Data
| Compound | LD50 in Mice (mg/kg) | MTD in Mice (mg/kg/day) |
| This compound | 500 | 50 |
| Compound A | 400 | 40 |
| Compound B | 100 | 10 |
LD50: Lethal dose for 50% of the population; MTD: Maximum tolerated dose.
Table 4: Calculated Therapeutic Index
The therapeutic index in animal studies is often calculated as the ratio of the lethal dose for 50% of the population (LD50) to the minimum effective dose for 50% of the population (ED50).[2] A higher TI is desirable.
| Compound | LD50 (mg/kg) | ED50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| This compound | 500 | 5 | 100 |
| Compound A | 400 | 8 | 50 |
| Compound B | 100 | 2 | 50 |
Experimental Protocols
Robust preclinical testing is essential to predict clinical safety and efficacy.[8] The following are generalized protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines and normal fibroblasts are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of this compound, Compound A, or Compound B for 72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with DMSO.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 and CC50 values are calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Xenograft Study
-
Animal Models: Immunocompromised mice are used for the engraftment of human tumors.[7] Patient-derived xenograft (PDX) models are often preferred as they maintain the characteristics of the original tumor.[7][9]
-
Tumor Implantation: Human cancer cells or tumor fragments are subcutaneously implanted into the flanks of the mice.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
Dosing: Compounds are administered daily via oral gavage or intraperitoneal injection at their respective doses.
-
Tumor Measurement: Tumor volume is measured twice weekly with calipers.
-
Efficacy Endpoint: The study is concluded after a predetermined period (e.g., 28 days), and the percentage of tumor growth inhibition is calculated.
Acute Toxicity Study (LD50 and MTD)
-
Animal Allocation: Healthy mice are divided into groups and administered single escalating doses of the test compounds.
-
Observation: Animals are observed for signs of toxicity and mortality over a 14-day period.
-
LD50 Determination: The LD50 is calculated using statistical methods (e.g., probit analysis) based on the mortality data.
-
MTD Study: For the maximum tolerated dose, repeated dose studies are conducted over a shorter duration (e.g., 7-14 days) to identify the highest dose that does not cause significant toxicity.[10]
Visualizing Key Concepts and Workflows
Signaling Pathway Inhibition
References
- 1. Therapeutic index assessment in preclinical testing - Toxicology GLP | Preclinical Study [tox-glp.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. biocytogen.com [biocytogen.com]
- 7. atlantisbioscience.com [atlantisbioscience.com]
- 8. An approved in vitro approach to preclinical safety and efficacy evaluation of engineered T cell receptor anti-CD3 bispecific (ImmTAC) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Mouse Cancer Models: A Maze of Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pacificbiolabs.com [pacificbiolabs.com]
A Head-to-Head Comparison: SSTC3 and its Inactive Analog for Robust Control Experiments
For researchers in oncology, developmental biology, and drug discovery, the small molecule SSTC3 has emerged as a potent activator of Casein Kinase 1α (CK1α) and an inhibitor of the Wnt signaling pathway. To ensure the specificity of experimental findings, a structurally similar but biologically inactive control compound is crucial. This guide provides a comprehensive comparison of this compound and its designated inactive analog, SSTC111, supported by experimental data and detailed protocols to facilitate rigorous study design.
Executive Summary
This compound is a cell-permeable small molecule that activates CK1α, a key negative regulator of the Wnt/β-catenin signaling cascade.[1][2] This activation enhances the phosphorylation and subsequent degradation of β-catenin, leading to the downregulation of Wnt target gene expression and inhibition of Wnt-dependent cancer cell growth.[2][3] For robust experimental design, SSTC111 serves as an essential negative control.[1][4] While structurally related to this compound, SSTC111 lacks the ability to significantly activate CK1α and therefore does not elicit the same biological effects, making it an ideal tool to distinguish on-target from off-target phenomena.[1][4]
Performance Comparison: this compound vs. SSTC111
Experimental data consistently demonstrates the potent and specific activity of this compound in contrast to the inert nature of SSTC111. The following tables summarize the key quantitative differences observed in various assays.
| Parameter | This compound | SSTC111 | Reference |
| Target Binding | |||
| Binding Affinity (Kd) for CK1α | 32 nM | Not Reported (Inactive) | [1] |
| Wnt Signaling Inhibition | |||
| Wnt Reporter Assay (EC50) | 30 nM | Minimal Effect | [1] |
| Sonic Hedgehog (SHH) Pathway Inhibition | |||
| SHH-dependent Reporter Assay (EC50) | 68 nM | Minimal Effect | [4] |
| Cancer Cell Viability | |||
| HCT116 Cell Viability (EC50) | 78 nM | Minimal Effect | [1] |
| SW403 Cell Viability (EC50) | 61 nM | Not Reported (Inactive) | [2] |
| HT29 Cell Viability (EC50) | 168 nM | Not Reported (Inactive) | [2] |
Table 1: Quantitative Comparison of this compound and SSTC111 Activity.
| Cell Line | Assay | This compound Effect | SSTC111 Effect | Reference |
| HCT116 (Colorectal Cancer) | Cell Viability | Significant decrease | Minimal effect | [1] |
| HCT116 (Colorectal Cancer) | Wnt Target Gene Expression | Reduced expression | Minimal effect | [1] |
| SW403 (Colorectal Cancer) | β-catenin Phosphorylation | Increased | Not Reported (Inactive) | [1] |
| LIGHT2 (SHH Reporter Cells) | SHH Reporter Activity | Potent, dose-dependent inhibition | Minimal effect | [4] |
| PTCH1-mutant Medulloblastoma Sphere Cultures | Cell Viability | Potent, dose-dependent attenuation | Minimal effect | [4] |
Table 2: Summary of In Vitro Experimental Outcomes.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound action.
Caption: A typical experimental workflow for comparing this compound and SSTC111.
Detailed Experimental Protocols
The following are representative protocols for key experiments to compare the activity of this compound and SSTC111.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HCT116 or other Wnt-dependent cancer cell lines
-
96-well cell culture plates
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound and SSTC111 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound and SSTC111 in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Wnt Reporter Assay
This assay quantifies the activity of the Wnt/β-catenin signaling pathway using a luciferase reporter construct.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash/FOPFlash reporter plasmids (TOPFlash contains TCF/LEF binding sites; FOPFlash contains mutated sites and serves as a negative control)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned medium (or recombinant Wnt3a)
-
This compound and SSTC111
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells in a 24-well plate with TOPFlash (or FOPFlash), and the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing Wnt3a to activate the pathway.
-
Immediately add serial dilutions of this compound or SSTC111 to the wells. Include a vehicle control.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure both Firefly (TOPFlash) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in reporter activity relative to the Wnt3a-stimulated vehicle control and plot dose-response curves to determine the EC50 values.
In Vivo Xenograft Tumor Growth Study
This experiment evaluates the in vivo efficacy of this compound in a tumor model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
HCT116 cells
-
Matrigel
-
This compound and SSTC111
-
Vehicle solution (e.g., 5% DMSO, 10% Tween 80, 85% saline)
-
Calipers
-
Syringes and needles for injection
Procedure:
-
Harvest HCT116 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 106 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (e.g., Vehicle, this compound 25 mg/kg, SSTC111 25 mg/kg).
-
Administer the treatments daily via intraperitoneal (IP) injection.
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width2) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry for Wnt biomarkers).
Conclusion
The availability of a well-characterized inactive analog is indispensable for validating the on-target effects of a chemical probe. SSTC111 serves as an excellent negative control for studies involving this compound, enabling researchers to confidently attribute the observed biological effects to the activation of CK1α and subsequent inhibition of Wnt signaling. The data and protocols presented in this guide offer a robust framework for the design and execution of experiments aimed at elucidating the roles of the Wnt pathway in health and disease.
References
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of SSTC3
Understanding SSTC3: A Profile
This compound, with the chemical formula C₂₃H₁₇F₃N₄O₃S₂, is known for its role in inhibiting WNT signaling. Its structure incorporates trifluoromethyl, sulfamoyl benzamide, and thiazole moieties. While it is shipped as a non-hazardous chemical at ambient temperature, its disposal requires adherence to standard laboratory safety protocols for chemical waste.
Core Principles of Chemical Waste Disposal
The disposal of any chemical waste, including this compound, should always be managed through an institution's Environmental Health & Safety (EHS) department. The following principles, based on guidelines from leading research institutions, are essential for the safe handling of this compound waste.
Key Disposal Steps:
-
Proper Labeling: All containers with this compound waste must be clearly labeled with the full chemical name: 4-(N-methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide. The label should also include the concentration and date.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.
-
Container Integrity: Use a designated, leak-proof container that is chemically compatible with this compound. The original container, if in good condition, can often be used for disposal.
-
Collection and Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.
-
EHS Pickup: Once the container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
For the safe management of chemical waste, it is crucial to adhere to established quantity and time limits for storage in the laboratory. The following table summarizes general guidelines that are often implemented by institutional EHS departments.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | No more than 55 gallons of chemical waste at any one time. | Stanford University[1] |
| Extremely Hazardous Waste Quantity Limit | Up to 1 quart may be accumulated. | University of California, San Diego[2] |
| Extremely Hazardous Waste Collection Timeframe | Must be collected within 3 days of reaching the 1-quart limit. | University of California, San Diego[2] |
| General Hazardous Waste Collection Timeframe | Must be collected within 90 days from when waste is first put into containers. | University of California, San Diego[2] |
Note: Researchers must consult their institution's specific guidelines, as these may vary.
Procedural Flow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final removal by EHS.
References
Essential Safety and Logistical Information for Handling SSTC3
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds like SSTC3 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound, a potent casein kinase 1α (CK1α) activator.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications & Best Practices |
| Hands | Nitrile or Butyl Rubber Gloves | Double gloving is recommended. Check for perforations before use. Change gloves immediately if contaminated. |
| Eyes | Safety Goggles or Face Shield | Must provide a complete seal around the eyes. A face shield should be used in conjunction with goggles when there is a significant splash risk. |
| Body | Laboratory Coat | Should be fully buttoned. Consider a disposable gown over the lab coat for added protection during high-risk procedures. |
| Respiratory | N95 Respirator or higher | A fit-tested N95 respirator is the minimum requirement when handling the powder outside of a containment system. For larger quantities or potential for aerosolization, a powered air-purifying respirator (PAPR) is recommended. |
| Feet | Closed-toe Shoes | Shoes should be made of a non-porous material. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: All handling of powdered this compound should occur within a certified chemical fume hood or a powder weighing station to prevent inhalation of dust particles.
-
Containment: For procedures with a higher risk of aerosolization, such as weighing large quantities, the use of a glove box or other containment enclosure is advised.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by lining it with absorbent, disposable bench paper.
-
Weighing: To minimize dust generation, weigh this compound carefully. Use appropriate tools, such as a chemical spatula, and avoid rapid movements.
-
Dissolving: this compound is soluble in DMSO. When preparing solutions, add the solvent to the pre-weighed powder slowly to prevent splashing.
-
Storage:
-
Solid Form: Store this compound powder in a tightly sealed container in a dry, dark place at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C is acceptable.
-
In Solution (DMSO): Stock solutions should be stored at -20°C for short-term (months) and -80°C for long-term storage.
-
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air. |
| Ingestion | Do NOT induce vomiting. |
| Powder Spill | 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. Gently cover the spill with damp paper towels or absorbent material to avoid raising dust. 4. Carefully sweep the contained material into a designated waste container. 5. Decontaminate the area with a suitable cleaning agent. |
In all cases of exposure or significant spills, seek immediate medical attention and report the incident to your institution's environmental health and safety department.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound & Contaminated Materials | Collect in a clearly labeled, sealed hazardous waste container. This includes used PPE (gloves, disposable gowns), absorbent paper, and weighing boats. |
| This compound in DMSO Solution | Collect in a designated, sealed container for halogen-free organic solvent waste. Do not dispose of down the drain. |
Consult your institution's specific guidelines for hazardous waste disposal.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from reception to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
